Technical Documentation Center

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride

Core Science & Biosynthesis

Foundational

An In--Depth Technical Guide to the Physicochemical Properties and Reactivity of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride

Abstract: 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The convergence of a reactive sul...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The convergence of a reactive sulfonyl chloride group with a pyridine core, further modulated by fluoro and methoxy substituents, makes it a potent and versatile building block for synthesizing novel molecular entities. The strategic incorporation of fluorine is a well-established method for enhancing the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1][2] This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, core reactivity, synthetic considerations, and critical safety protocols. It is intended to serve as an essential resource for researchers and drug development professionals engaged in the design and synthesis of advanced pharmaceutical agents.

Notice of Acknowledgment: Direct, publicly available experimental data for the specific regioisomer 4-fluoro-2-methoxypyridine-5-sulfonyl chloride is limited. Therefore, this guide has been expertly compiled by synthesizing information from structurally analogous compounds and the well-established principles governing the reactivity of its constituent functional groups. All data and protocols should be treated as informed guidance, subject to verification through laboratory experimentation.

Molecular Identity and Structure

The structural architecture of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is defined by a pyridine ring substituted at key positions, each contributing to its unique chemical character.

  • Molecular Formula: C₆H₅ClFNO₃S

  • Molecular Weight: 225.63 g/mol

  • CAS Number: A specific CAS number for this regioisomer is not prominently documented in public databases. Researchers should exercise caution and verify the identity of any procured material. For reference, related isomers possess unique identifiers such as 1261801-22-2 (5-Fluoro-2-methoxypyridine-3-sulfonyl chloride) and 1261801-17-5 (2-fluoro-5-methoxypyridine-4-sulfonyl chloride).[3][4]

start 4-Fluoro-2-methoxypyridine- 5-sulfonyl chloride + R₁R₂NH (Amine) intermediate Nucleophilic Attack by Amine on Sulfur start->intermediate Base (e.g., Pyridine, Et₃N) Solvent (e.g., DCM) product Formation of Sulfonamide + HCl (neutralized by base) intermediate->product

Caption: Key reaction pathway: Sulfonamide synthesis.

Exemplary Protocol: General Sulfonamide Formation

  • Reaction Setup: In a dry flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Addition of Reagents: Add the desired primary or secondary amine (1.1 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq.). The base is critical to neutralize the HCl generated during the reaction.

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within a few hours.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous acid, base, and brine to remove excess reagents and byproducts. The organic layer is dried over sodium or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, commonly by flash column chromatography or recrystallization.

Influence of Ring Substituents
  • Fluoro Group: As a strongly electronegative substituent, the fluorine atom acts as an electron-withdrawing group via the inductive effect. This can slightly increase the electrophilicity of the sulfonyl chloride and influence the pKa of the pyridine nitrogen.

  • Methoxy Group: The methoxy group is an electron-donating group through resonance. This electronic contribution can modulate the overall reactivity of the pyridine ring system.

Synthetic Considerations

While multiple synthetic routes are conceivable, heteroaromatic sulfonyl chlorides are frequently prepared from the corresponding amino-heterocycle via a Sandmeyer-type reaction. [5]This process involves the diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper catalyst.

A plausible retrosynthetic analysis suggests that 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride could be synthesized from 5-amino-4-fluoro-2-methoxypyridine. The synthesis of this precursor would itself be a multi-step process. [6]

Applications in Drug Discovery and Chemical Biology

This compound is not an end-product but a strategic intermediate. Its value lies in its ability to serve as a scaffold for generating libraries of diverse compounds for biological screening.

  • Access to Privileged Scaffolds: The sulfonamide linkage formed from this reagent is present in a multitude of approved drugs, including antibiotics, diuretics, and kinase inhibitors. [7]* Late-Stage Functionalization: The high reactivity of the sulfonyl chloride allows it to be incorporated in the later stages of a complex synthesis, enabling the rapid diversification of advanced intermediates. [7]* Fluorine Chemistry in Drug Design: The inclusion of a fluorine atom is a deliberate strategy to fine-tune molecular properties. It can block sites of metabolism, increase binding affinity through favorable electrostatic interactions, and alter pKa, thereby improving cell permeability and oral bioavailability. [1][2]* Conversion to Other Warheads: The sulfonyl chloride can be readily converted to a sulfonyl fluoride, another class of reactive "warhead" used in chemical biology to create covalent inhibitors and activity-based probes. [8]

Spectroscopic Characterization Profile

For unambiguous identification, a combination of spectroscopic methods is essential. The following are predicted key features:

TechniquePredicted Observation
¹H NMR Two distinct signals in the aromatic region for the pyridine protons, showing complex splitting due to H-H and H-F coupling. A singlet around 4.0 ppm corresponding to the methoxy (-OCH₃) protons.
¹³C NMR Six distinct carbon signals. Carbons bonded to fluorine or adjacent to the sulfonyl chloride group will be significantly deshielded. Expect to see characteristic C-F coupling constants.
¹⁹F NMR A single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.
IR Spectroscopy Strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl group, expected around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. [9]
Mass Spectrometry A distinct molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of M⁺, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes). [9]

Safety, Handling, and Storage

Due to its high reactivity, 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride must be handled with rigorous safety protocols. It is classified as a hazardous chemical.

Hazard Profile:

  • Corrosive: Causes severe skin burns and serious eye damage. [10]* Lachrymator: Vapors are irritating to the eyes and respiratory system. * Moisture-Sensitive: Reacts with water to release corrosive hydrogen chloride gas.

Recommended Handling Protocol:

prep 1. Preparation - Work in a certified chemical fume hood. - Don appropriate PPE:  - Nitrile gloves (double-gloving recommended)  - Chemical splash goggles and face shield  - Flame-retardant lab coat handling 2. Handling - Use only dry glassware and syringes. - Handle reagent under an inert atmosphere  (Nitrogen or Argon). prep->handling quench 3. Quenching & Disposal - Quench excess reagent slowly with a  stirred, cooled solution of sodium bicarbonate. - Dispose of waste in accordance with  local, state, and federal regulations. handling->quench emergency 4. Emergency Procedures - Skin Contact: Immediately flush with copious  amounts of water for at least 15 minutes. - Eye Contact: Flush with water for 15 minutes  and seek immediate medical attention. - Inhalation: Move to fresh air. quench->emergency If incident occurs

Sources

Exploratory

CAS number for 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride

An In-Depth Technical Guide to 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride Introduction and Current Status Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine motif present in a va...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride

Introduction and Current Status

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine motif present in a vast number of approved pharmaceutical agents.[1] The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability, pKa, and binding affinity, making fluorinated heterocycles highly sought-after scaffolds in drug design.

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride represents a trifecta of valuable functionalities: a pyridine core, a modulating fluoro-substituent, and a highly reactive sulfonyl chloride handle. The sulfonyl chloride group is a powerful electrophile, primarily used for the synthesis of sulfonamides—a privileged functional group in therapeutics.

A thorough search of commercial supplier databases and chemical registries indicates that 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is not a stock chemical and does not have an assigned CAS number at the time of this writing. This guide, therefore, serves as a forward-looking reference, providing a robust, scientifically-grounded framework for its synthesis and application based on analogous, well-documented chemical transformations.

Physicochemical Properties (Predicted)

The fundamental properties of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride have been calculated and are summarized below. Physical properties are inferred from structurally similar compounds.

PropertyValueSource
IUPAC Name 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride-
Molecular Formula C₆H₅ClFNO₃SCalculated
Molecular Weight 225.63 g/mol Calculated
Exact Mass 224.96626 DaCalculated
Physical Form Predicted to be a white to off-white solidAnalogy[2]
Storage Recommended: Inert atmosphere, 2-8°C, away from moistureAnalogy[2]

Proposed Synthesis Pathway

The synthesis of heterocyclic sulfonyl chlorides can be achieved through various methods, including the chlorosulfonation of an activated ring, the oxidation of thiols, or the diazotization of an amino group followed by a Sandmeyer-type reaction. The latter approach is often preferred for complex heterocycles as it allows for precise regiochemical control.

The proposed pathway begins with a suitable precursor, 4-amino-2-methoxypyridine, and introduces the necessary functionalities step-by-step.

Synthesis_Workflow A 4-Amino-2-methoxypyridine B 4-Amino-5-bromo-2-methoxypyridine A->B Bromination (NBS, Acetonitrile) C 5-Bromo-4-fluoro-2-methoxypyridine B->C Balz-Schiemann Reaction 1. NaNO₂, HBF₄ 2. Heat D 4-Fluoro-2-methoxy-5-(dihydroxyboryl)pyridine C->D Miyaura Borylation (B₂pin₂, Pd Catalyst, Base) E 4-Fluoro-2-methoxypyridine-5-sulfonic acid D->E Oxidation (Oxone®) F 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride E->F Chlorination (SOCl₂, PCl₅, or POCl₃)

Caption: Proposed multi-step synthesis of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 4-Amino-5-bromo-2-methoxypyridine (from 4-Amino-2-methoxypyridine)

  • Dissolve 4-amino-2-methoxypyridine (1.0 equiv) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired brominated pyridine.

Step 2: Synthesis of 5-Bromo-4-fluoro-2-methoxypyridine (Balz-Schiemann Reaction)

  • Suspend 4-amino-5-bromo-2-methoxypyridine (1.0 equiv) in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 equiv) in water dropwise, keeping the temperature below 5 °C to form the diazonium tetrafluoroborate salt.

  • Stir for 1 hour at 0 °C, then collect the precipitated salt by filtration and wash with cold ether.

  • Gently heat the dry diazonium salt under vacuum until nitrogen evolution ceases.

  • The resulting crude product can be purified by distillation or column chromatography. This procedure is analogous to established methods for creating fluorinated aromatics from amino precursors.[1]

Step 3 & 4: Conversion to Sulfonic Acid via Borylation/Oxidation This two-step sequence avoids direct sulfonation which may lack regioselectivity.

  • Borylation: Combine 5-bromo-4-fluoro-2-methoxypyridine (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an anhydrous solvent like dioxane.

  • Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) until the starting material is consumed.

  • Cool the reaction, filter, and concentrate. The crude boronic ester can often be used directly.

  • Oxidation: Dissolve the crude boronic ester in a solvent mixture (e.g., THF/water) and treat with an oxidant like Oxone® or hydrogen peroxide. This will convert the boronic ester to the corresponding sulfonic acid.

Step 5: Synthesis of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride This final step converts the sulfonic acid into the highly reactive sulfonyl chloride. This transformation is a standard procedure in organic synthesis.[3]

  • To the crude 4-fluoro-2-methoxypyridine-5-sulfonic acid (1.0 equiv), add a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphoryl chloride (POCl₃) (2-5 equiv).

  • Gently heat the mixture (e.g., to 60-80 °C) for 1-4 hours until gas evolution stops and the reaction is complete (monitored by quenching an aliquot and analyzing by LC-MS).[3]

  • Carefully remove the excess chlorinating agent under reduced pressure.

  • The residue is then triturated with cold hexanes or purified by chromatography to yield the final product.

Core Reactivity and Mechanistic Insights

The synthetic utility of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride stems from the high electrophilicity of the sulfonyl sulfur atom. It readily reacts with a wide range of nucleophiles, with the chloride ion acting as an excellent leaving group.

Reactivity_Diagram cluster_products Products SulfonylChloride 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride Product Substituted Product (e.g., Sulfonamide, Sulfonate Ester) SulfonylChloride->Product Nucleophilic Attack (Base catalyst) Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH) Nucleophile->Product HCl HCl

Caption: General reaction of the sulfonyl chloride with a nucleophile.

Key Reactions
  • Sulfonamide Formation: This is the most critical reaction in drug discovery. The sulfonyl chloride reacts smoothly with primary or secondary amines, typically in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.

  • Sulfonate Ester Formation: Reaction with alcohols in the presence of a base yields sulfonate esters. This is useful for converting alcohols into good leaving groups for subsequent substitution reactions.

General Protocol: Synthesis of a Sulfonamide Derivative
  • Dissolve the amine (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane or THF) and add a base (e.g., triethylamine, 1.5 equiv).

  • Cool the mixture to 0 °C.

  • Add a solution of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (1.1 equiv) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Safety and Handling (Inferred)

While no specific safety data sheet (SDS) exists for this compound, sulfonyl chlorides as a class are known to be hazardous. The following information is inferred from the safety profiles of structurally related compounds and should be treated as a minimum guideline.[2]

Hazard ClassGHS Classification (Predicted)Precautionary Statements (Selected)
Acute Toxicity H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)P261, P264, P270, P280
Corrosion/Irritation May cause severe skin burns and eye damage (Category 1)P302+P352, P304+P340, P305+P351+P338
Reactivity Reacts violently with water, releasing HCl gas. Moisture sensitive.P403+P233 (Store in a well-ventilated place. Keep container tightly closed)

Handling:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Keep away from water and other nucleophilic substances (alcohols, amines) except under controlled reaction conditions.

  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is a high-potential, albeit non-commercial, building block for advanced medicinal chemistry programs. Its unique combination of a fluorinated pyridine core and a versatile sulfonyl chloride handle makes it an attractive scaffold for generating novel compound libraries. This guide provides the essential theoretical and practical framework—from a proposed synthesis to reactivity and handling protocols—to empower researchers to synthesize and utilize this valuable reagent in their discovery efforts.

References

  • Sigma-Aldrich.
  • Smolecule.
  • PubChem. 4-Chloro-5-fluoro-2-methoxypyrimidine.
  • Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. RSC.org. Accessed March 2026.
  • Hangzhou Cherry Pharmaceutical Technology Co., LTD. 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride. Accessed March 2026.
  • Sigma-Aldrich.
  • Simson Pharma Limited. 4-chloro-5-fluoro-2-methoxypyrimidine. Accessed March 2026.
  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry.
  • Aaronchem. 5-fluoro-2-methoxypyridine-4-sulfonyl fluoride. Accessed March 2026.
  • BuyersGuideChem. 4-Chloro-5-fluoro-2-methoxypyrimidine suppliers. Accessed March 2026.
  • Google Patents. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. Accessed March 2026.
  • BenchChem. Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide. Accessed March 2026.

Sources

Foundational

Structure elucidation of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride

An In-depth Technical Guide to the Structure Elucidation of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride Introduction In the landscape of modern drug discovery and medicinal chemistry, pyridine derivatives represent a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride

Introduction

In the landscape of modern drug discovery and medicinal chemistry, pyridine derivatives represent a cornerstone scaffold, forming the structural core of numerous FDA-approved therapeutic agents.[1][2] Their prevalence is a testament to their versatile biological activity and ability to engage with a wide array of biological targets.[2] Within this vital class of compounds, 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride emerges as a significant building block. The presence of a highly reactive sulfonyl chloride group makes it an invaluable intermediate for the synthesis of sulfonamides and sulfonate esters, moieties frequently employed to enhance the pharmacological profiles of drug candidates.[3]

The precise structural characterization of such intermediates is not merely an academic exercise; it is a critical prerequisite for ensuring the integrity of a synthetic pathway and the identity of the final active pharmaceutical ingredient. An unambiguous structural assignment guarantees reproducibility, informs reactivity, and is fundamental to building robust structure-activity relationships (SAR).

This technical guide provides a comprehensive, multi-technique approach to the structure elucidation of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and demonstrates how an integrated analytical workflow provides a self-validating system for structural confirmation.

Molecular Structure and Analytical Strategy

The target molecule, 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride, possesses a unique arrangement of functional groups on a pyridine core. The strategic placement of a methoxy group, a fluorine atom, and a sulfonyl chloride moiety creates a distinct electronic environment that yields characteristic spectroscopic signatures. Our elucidation strategy is built on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

cluster_workflow Structure Elucidation Workflow Sample Sample Preparation (Aprotic Solvent) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS IR IR Spectroscopy (Functional Group ID) Sample->IR Analysis Integrated Data Analysis NMR->Analysis MS->Analysis IR->Analysis Structure Final Structure Confirmed Analysis->Structure

Caption: A generalized workflow for the structural elucidation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3] For 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural assignment.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride into a clean, dry 5 mm NMR tube.[1]

  • Solvent Selection: Add approximately 0.6 mL of a suitable deuterated aprotic solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties and the reactivity of the sulfonyl chloride group with protic solvents.[3]

  • Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) to serve as an internal reference standard (δ 0.00 ppm).[1]

  • Data Acquisition: Place the sealed NMR tube into the spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient to achieve an excellent signal-to-noise ratio.[4]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required to achieve a suitable signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

¹H NMR Data Interpretation

The ¹H NMR spectrum is expected to be relatively simple, revealing two signals in the aromatic region and one in the aliphatic region, consistent with the proposed structure. The electron-withdrawing effects of the fluorine, nitrogen, and sulfonyl chloride groups will significantly deshield the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-3~7.8 - 8.0Doublet (d)⁴J(H-F) ≈ 4-6 HzThis proton is ortho to the nitrogen and is coupled to the fluorine atom at position 4.
H-6~8.5 - 8.7Singlet (s) or narrow doublet⁵J(H-F) ≈ <1 HzThis proton is deshielded by the adjacent nitrogen and the sulfonyl chloride group. Coupling to the fluorine at position 4 (⁵J) is expected to be negligible or very small.
-OCH₃~4.0 - 4.2Singlet (s)N/AA characteristic singlet for the three equivalent protons of the methoxy group.

Note: Predicted values are based on established principles and data for analogous pyridine derivatives.[4]

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum provides critical confirmation by identifying all unique carbon environments and revealing the direct influence of the fluorine substituent through C-F coupling.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz) Rationale
C-2~160 - 165²J(C-F) ≈ 15-25 HzCarbon bearing the methoxy group, significantly deshielded and coupled to the adjacent fluorine.
C-3~110 - 115³J(C-F) ≈ 3-5 HzShielded relative to other aromatic carbons, shows smaller coupling to fluorine.
C-4~155 - 160 (d)¹J(C-F) ≈ 240-260 HzDirectly attached to fluorine, exhibiting a very large one-bond coupling constant and significant deshielding.
C-5~125 - 130²J(C-F) ≈ 20-30 HzCarbon bearing the sulfonyl chloride group, showing a two-bond coupling to fluorine.
C-6~148 - 152⁴J(C-F) ≈ 2-4 HzDeshielded carbon adjacent to the ring nitrogen.
-OCH₃~55 - 60N/ATypical chemical shift for a methoxy carbon attached to an aromatic ring.

Note: Predicted values are based on established principles and data for analogous fluorinated pyridine derivatives.

The combination of chemical shifts, multiplicities, and particularly the observed J(C-F) coupling constants, provides a rigorous, self-validating dataset for the assignment of the pyridine core structure.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is a highly sensitive technique essential for determining the molecular weight of a compound and providing key structural information through the analysis of its fragmentation patterns.[3]

Experimental Protocol

Objective: To confirm the molecular weight and identify characteristic isotopic patterns and fragments.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. High-resolution mass spectrometry (HRMS) is preferred to obtain an accurate mass measurement for elemental composition confirmation.

Data Interpretation

Molecular Formula: C₆H₅ClFNO₃S Exact Mass: 224.9666

Ion (m/z) Interpretation Key Features & Rationale
~225 / 227[M]⁺˙ / [M+2]⁺˙ Molecular Ion Cluster. The presence of a peak at m/z ~227 with approximately one-third the intensity of the m/z ~225 peak is the definitive signature of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[5] This isotopic pattern is a critical piece of evidence.
~190[M - Cl]⁺ Loss of a chlorine radical.
~161[M - SO₂]⁺˙ Loss of sulfur dioxide, a common fragmentation pathway for sulfonyl compounds.
~126[M - SO₂Cl]⁺ Loss of the entire sulfonyl chloride group.

The accurate mass measurement from HRMS, combined with the unmistakable Cl isotopic pattern, provides unequivocal proof of the elemental composition and molecular weight of the compound.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule, as different bonds vibrate at characteristic frequencies.[5]

Experimental Protocol

Objective: To identify the characteristic vibrational modes of the sulfonyl chloride and other functional groups.

  • Sample Preparation (Thin Film Method): Dissolve a few milligrams of the compound in a volatile solvent (e.g., dichloromethane).[4]

  • Casting the Film: Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the analyte.[4][6]

  • Data Acquisition: Place the plate in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation

The IR spectrum will be dominated by strong absorptions characteristic of the sulfonyl chloride group.

Predicted Absorption Range (cm⁻¹) Vibrational Mode Intensity
~3100 - 3000C-H (aromatic) stretchMedium-Weak
~2950 - 2850C-H (aliphatic, -OCH₃) stretchMedium-Weak
~1600 - 1450C=C and C=N ring stretchingMedium-Strong
~1385 - 1370 S=O Asymmetric Stretch Strong
~1190 - 1170 S=O Symmetric Stretch Strong
~1250 - 1200C-O-C (asymmetric) stretchStrong
~1100 - 1000C-F stretchStrong

The two intense, sharp bands for the S=O stretches are highly characteristic and provide immediate confirmation of the sulfonyl chloride functional group.[5]

Integrated Analysis and Conclusion

cluster_integration Integrated Data Confirmation NMR NMR Data • Correct proton count & multiplicity • ¹³C signals with C-F coupling • Confirms connectivity & regiochemistry Conclusion Unambiguous Structure Confirmed: 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride NMR->Conclusion MS MS Data • Correct Molecular Weight • Confirms C₆H₅ClFNO₃S • Characteristic ³⁵Cl/³⁷Cl isotope pattern MS->Conclusion IR IR Data • Strong S=O stretches (~1380, ~1180 cm⁻¹) • Confirms sulfonyl chloride group • C-O, C-F bands present IR->Conclusion

Caption: Convergence of multi-technique data for final structure validation.

The structure of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is rigorously established by the collective evidence:

  • NMR Spectroscopy defines the precise arrangement of the substituted pyridine ring, confirming the relative positions of the fluoro, methoxy, and sulfonyl chloride groups through chemical shifts and distinct C-F coupling constants.

  • Mass Spectrometry verifies the elemental composition (C₆H₅ClFNO₃S) through an accurate mass measurement and the presence of the characteristic isotopic signature for chlorine.

  • Infrared Spectroscopy provides a definitive fingerprint for the critical sulfonyl chloride functional group via its strong, characteristic S=O stretching vibrations.

Each technique validates the others, creating a self-consistent and unassailable body of evidence. This systematic and integrated analytical approach is fundamental to ensuring the quality and identity of key chemical intermediates in research and development, forming the bedrock of sound scientific and pharmaceutical progress.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
  • A Technical Guide to the Characterization of Novel Pyridine Deriv
  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. (n.d.). Canadian Science Publishing.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis of sulfonyl chloride substr
  • Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. (n.d.).
  • An In-depth Technical Guide to the NMR and IR Spectra of 4-(Chloromethyl)-2-fluoropyridine. (2025). Benchchem.
  • Sulfonyl chloride synthesis by chlorosulfon
  • IR Spectroscopy. (2022, September 5). Chemistry LibreTexts.

Sources

Exploratory

Reactivity profile of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride with primary amines

An In-depth Technical Guide to the Reactivity Profile of 4-Fluoro-2-methoxypyridine-5-sulfonyl Chloride with Primary Amines Abstract This technical guide provides a comprehensive analysis of the reactivity profile of 4-f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity Profile of 4-Fluoro-2-methoxypyridine-5-sulfonyl Chloride with Primary Amines

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 4-fluoro-2-methoxypyridine-5-sulfonyl chloride, a key building block in modern medicinal chemistry. We will delve into the fundamental principles governing its reaction with primary amines to form sulfonamides, a motif prevalent in numerous pharmaceutical agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into reaction mechanisms, optimization strategies, and practical experimental protocols. By explaining the causality behind experimental choices, this guide aims to equip scientists with the knowledge to confidently and efficiently utilize this versatile reagent.

Introduction: The Significance of a Heterocyclic Sulfonyl Chloride

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is a highly functionalized heterocyclic reagent. Its structure is primed for selective reactions, making it a valuable synthon for introducing the methoxypyridine sulfonamide moiety into complex molecules. The sulfonamide functional group is a cornerstone of drug discovery, found in a wide array of therapeutics, including antibacterial agents and diuretics.[1] The specific substitution pattern of this reagent—a pyridine core, a strongly electron-withdrawing fluorine atom, and an electron-donating methoxy group—creates a unique electronic environment that dictates its reactivity. Understanding these intrinsic properties is paramount for controlling reaction outcomes and minimizing impurity formation.

Core Reactivity and Mechanistic Overview

The fundamental reaction between a sulfonyl chloride and a primary amine is a nucleophilic substitution at the sulfur center. The reactivity of the sulfonyl chloride is primarily driven by the highly electrophilic nature of the sulfur atom, which is rendered electron-deficient by two oxygen atoms and a chlorine atom.[1] The chloride ion serves as an effective leaving group, facilitating the substitution.

The reaction with a primary amine (R-NH₂) proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom.

  • Transition State/Intermediate: The reaction proceeds through a trigonal bipyramidal transition state or a short-lived tetrahedral intermediate.[1][3][4]

  • Leaving Group Departure: The sulfur-chlorine bond breaks, and the chloride ion is expelled.

  • Deprotonation: A base, often a tertiary amine like triethylamine or pyridine, removes a proton from the nitrogen atom to neutralize the resulting ammonium species and the HCl byproduct, yielding the stable sulfonamide.[1]

The general mechanism is debated between a concerted SN2-like pathway and a stepwise addition-elimination mechanism, highly dependent on the specific reactants and conditions.[1]

Caption: General mechanism for sulfonamide formation.

Structural Analysis and Influence on Reactivity

The reactivity of 4-fluoro-2-methoxypyridine-5-sulfonyl chloride is modulated by the electronic effects of its substituents:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which inductively increases the electrophilicity of the sulfonyl group attached at the 5-position, making it more susceptible to nucleophilic attack.

  • Fluoro Group: Located at the 4-position, the highly electronegative fluorine atom further enhances the electrophilicity of the sulfur center through a strong electron-withdrawing inductive effect.

  • Methoxy Group: The 2-methoxy group is electron-donating via resonance but inductively withdrawing. Its net effect can slightly temper the high reactivity imparted by the other groups, but more importantly, it influences the molecule's solubility and potential binding interactions in a biological context.

This specific combination of substituents makes the sulfur atom highly electrophilic, suggesting a rapid reaction with primary amines.

Key Factors for Reaction Optimization

Controlling the reaction between 4-fluoro-2-methoxypyridine-5-sulfonyl chloride and primary amines is crucial for maximizing the yield of the desired mono-sulfonamide and minimizing side products.

Stoichiometry and the Di-sulfonylation Problem

A common side reaction with primary amines is di-sulfonylation, where the initially formed mono-sulfonamide is deprotonated and reacts with a second equivalent of the sulfonyl chloride.[5] The N-H proton of the sulfonamide is acidic and can be removed by the base present in the reaction mixture.[5][6]

Causality: This side reaction is favored by an excess of the sulfonyl chloride, rapid addition of reagents creating localized high concentrations, and elevated temperatures.[5]

Mitigation Strategy:

  • Use a strict 1:1 molar ratio of amine to sulfonyl chloride. In some cases, a slight excess (1.1 equivalents) of the amine can be beneficial to ensure complete consumption of the sulfonylating agent.[5]

  • Add the sulfonyl chloride solution slowly (dropwise) to the amine solution, especially during the initial phase.

Caption: Competing pathways of mono- and di-sulfonylation.
Choice of Base and Solvent
  • Base: Non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard choices. Pyridine can also be used and may act as a nucleophilic catalyst.[5] The base must be strong enough to neutralize the generated HCl but should not promote side reactions.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[5] The choice depends on the solubility of the reactants and the desired reaction temperature.

Temperature Control

The sulfonylation reaction is often exothermic. Causality: Insufficient temperature control can accelerate the rate of undesirable side reactions, including di-sulfonylation and potential degradation of starting materials or products. Mitigation Strategy: It is best practice to initiate the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.[5] This ensures a controlled reaction rate and enhances selectivity for the mono-sulfonated product.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction integrity.

General Protocol for Sulfonamide Synthesis
  • Setup: To a dry, inert-atmosphere (N₂ or Ar) flask, add the primary amine (1.0 equiv) and a suitable aprotic solvent (e.g., DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.5 equiv).

  • Reagent Addition: Dissolve 4-fluoro-2-methoxypyridine-5-sulfonyl chloride (1.0 equiv) in a minimal amount of the same solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

    • Causality Check: Slow addition prevents localized concentration spikes, mitigating di-sulfonylation risk.[5]

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Track the consumption of the sulfonyl chloride using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Self-Validation: The disappearance of the limiting reagent (typically the sulfonyl chloride) confirms the reaction's progression towards completion.

  • Work-up: a. Quench the reaction with water or a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM, 3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.[7]

Protocol for Product Purification by Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product to ensure good separation on the column.[7]

  • Column Preparation: Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel (dry loading). This technique generally provides better resolution than loading the sample as a concentrated solution (wet loading).[7]

  • Elution: Elute the column with the solvent system determined by TLC. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate), can be highly effective for separating the sulfonamide product from unreacted amine and other impurities.[7]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfonamide.

Protocol for Structural Characterization

Accurate identification of the final product is critical. A combination of spectroscopic techniques should be employed.[8]

  • ¹H and ¹³C NMR: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). NMR spectroscopy will confirm the overall structure, including the presence of protons on the pyridine ring, the methoxy group, and the alkyl chain of the amine, as well as the characteristic chemical shift of the -SO₂NH- proton.[8]

  • Mass Spectrometry (MS): Prepare a dilute solution in a solvent like methanol or acetonitrile. Techniques like Electrospray Ionization (ESI) will provide the molecular weight of the compound, confirming its elemental composition.[8]

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying key functional groups. Look for characteristic absorption bands for the N-H stretch (sulfonamide), asymmetric and symmetric S=O stretches, and the S-N stretch.[8]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Formation Degraded sulfonyl chloride (hydrolysis).Use fresh or purified sulfonyl chloride; ensure anhydrous reaction conditions.[5]
Low reactivity of the amine (e.g., electron-deficient aniline).Increase reaction temperature, use a more forcing base, or consider an alternative synthetic route.[5][9]
Significant Di-sulfonated Byproduct Excess sulfonyl chloride used.Use a 1:1 or slightly less than 1:1 molar ratio of sulfonyl chloride to amine.[5]
Rapid addition of sulfonyl chloride.Add the sulfonyl chloride solution slowly (dropwise) at a low temperature.[5]
Reaction temperature is too high.Maintain a low reaction temperature (e.g., 0 °C to room temperature).[5]
Complex Mixture of Products Non-selective reaction with other functional groups.Protect other reactive functional groups (e.g., alcohols, other amines) before sulfonylation.
Degradation of starting material or product.Re-evaluate solvent and base compatibility; run the reaction at a lower temperature.
Product is Insoluble / Difficult to Purify High polarity of the sulfonamide.For chromatography, consider switching to a reverse-phase (C18) column or using a stronger, more polar mobile phase in normal-phase chromatography.[7]

Conclusion

The reaction of 4-fluoro-2-methoxypyridine-5-sulfonyl chloride with primary amines is a powerful method for synthesizing highly functionalized sulfonamides. The reagent's reactivity is enhanced by the electron-withdrawing nature of the pyridine ring and the fluoro substituent. Successful and high-yielding synthesis hinges on a clear understanding of the underlying reaction mechanism and careful control of key experimental parameters—namely stoichiometry, temperature, and the rate of reagent addition—to mitigate the formation of the common di-sulfonated byproduct. The protocols and insights provided in this guide offer a robust framework for researchers to effectively utilize this important building block in the pursuit of novel chemical entities.

References

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom
  • Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl. (URL: [Link])

  • A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis - Benchchem. (URL: )
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI. (URL: [Link])

  • 20.6: Reactions of Amines - Chemistry LibreTexts. (URL: [Link])

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV. (URL: [Link])

  • Technical Support Center: Sulfonylation of Primary Amines - Benchchem. (URL: )
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. (URL: [Link])

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - ResearchGate. (URL: [Link])

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. (URL: [Link])

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (URL: )
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI. (URL: [Link])

  • A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers - Benchchem. (URL: )
  • Video: Amines to Sulfonamides: The Hinsberg Test - JoVE. (URL: [Link])

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (URL: [Link])

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study - CRIS. (URL: [Link])

  • An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids | Request PDF - ResearchGate. (URL: [Link])

  • Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies - Engineered Science Publisher. (URL: [Link])

  • Spectrophotometric Determinations of the Sulfonamides - Loyola eCommons. (URL: [Link])

  • (PDF) Extractive spectrophotometric determination of sulphonamide drugs in pure and pharmaceutical preparations through ion-pair formation with molybdenum(V) thiocyanate in acidic medium - ResearchGate. (URL: [Link])

  • Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride - Semantic Scholar. (URL: [Link])

  • CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry - NUCLEUS information resources. (URL: [Link])

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (URL: [Link])

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL: [Link])

  • Synthesis of sulfonyl chloride substrate precursors - Rsc.org. (URL: [Link])

  • Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide - Benchchem. (URL: )
  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - Beilstein Journals. (URL: [Link])

  • US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google P
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed. (URL: [Link])

  • FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS - Google P
  • (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology - ResearchGate. (URL: [Link])

  • Sulfonamide Synthesis via Oxyma-O-sulfonates – Compatibility to Acid Sensitive Groups and Solid-Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: [Link])

  • The reaction of 4-chloropyridine with some amines - ResearchGate. (URL: [Link])

Sources

Foundational

Discovery and Synthesis of Novel Fluoro-Substituted Pyridines: A Guide to Modern Synthetic Strategies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal and agroch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal and agrochemical research. Fluorine's unique electronic properties can profoundly enhance a molecule's potency, metabolic stability, and pharmacokinetic profile.[1][2] Consequently, fluoro-substituted pyridines are integral components of numerous FDA-approved drugs and advanced agricultural products.[1][2][3] However, the synthesis of these valuable compounds is not without its challenges. The inherent electronic nature of the pyridine ring makes regioselective fluorination a complex task.[3] This guide provides an in-depth exploration of the discovery and synthesis of novel fluoro-substituted pyridines, moving from classical methodologies to cutting-edge, late-stage functionalization techniques. We will delve into the causality behind experimental choices, present detailed and validated protocols, and offer field-proven insights to empower researchers in this dynamic area of chemical synthesis.

The Strategic Imperative for Fluorinated Pyridines

The substitution of a hydrogen atom with fluorine, the most electronegative element, induces significant changes in a molecule's physicochemical properties. This "fluorine effect" is a powerful tool in drug design. Key modulations include:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism, thereby increasing the drug's half-life.[2][4]

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.

  • Lipophilicity and Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[5]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the pyridine nitrogen. This is a critical parameter for tuning a drug's solubility, receptor binding, and off-target effects.[6]

The successful application of these principles is evident in the market, with a significant percentage of small molecule drugs and agrochemicals containing fluorinated aromatic units.[3]

The Challenge of Regioselectivity in Pyridine Fluorination

Synthesizing fluoropyridines with precise regiochemical control is a formidable challenge. The pyridine ring is a π-deficient heterocycle, making it inherently resistant to electrophilic attack. Its electronic landscape dictates the reactivity:

  • The C2 (ortho) and C4 (para) positions are electron-deficient and thus more susceptible to nucleophilic attack.

  • The C3 (meta) position is relatively inert, making direct functionalization at this site particularly difficult.[3]

This electronic profile means that traditional electrophilic or nucleophilic fluorination strategies often lack the desired regioselectivity, necessitating multi-step sequences or the use of pre-functionalized starting materials, which limits synthetic efficiency.[3]

A Compendium of Synthetic Methodologies

The pursuit of efficient and selective routes to fluoropyridines has driven significant innovation in synthetic chemistry. This section details the core strategies, from venerable name reactions to modern catalytic systems.

Classical Approaches: Building from Pre-functionalized Pyridines

A cornerstone of fluorine chemistry, the Balz-Schiemann reaction provides a pathway to introduce fluorine via the thermal decomposition of a diazonium tetrafluoroborate salt, which is generated from an aminopyridine precursor.[7][8][9] While historically significant, its application can be hampered by the potential instability of the diazonium intermediates, posing safety risks, especially at scale.[9][10] The synthesis of 4-fluoropyridine is a classic example where this method has been successfully applied, though careful control of reaction conditions is paramount to prevent polymerization and hydrolysis.[11][12][13]

Diagram: The Balz-Schiemann Reaction Pathway

Balz_Schiemann cluster_main Balz-Schiemann Reaction Aminopyridine Aminopyridine Diazonium_Salt Pyridyl Diazonium Tetrafluoroborate Aminopyridine->Diazonium_Salt 1. HBF₄ 2. NaNO₂ Fluoropyridine Fluoropyridine Diazonium_Salt->Fluoropyridine Heat (Δ) -N₂, -BF₃

Caption: General workflow of the Balz-Schiemann reaction.

Experimental Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction [11][13]

  • Diazotization: 4-Aminopyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄). The solution is cooled to 5-10 °C in an ice-water bath.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the temperature strictly within the 5-10 °C range. The formation of the 4-pyridylammonium tetrafluoroborate precipitate is observed, which then redissolves as the diazotization proceeds.

  • Decomposition: The reaction mixture is then gently warmed. The thermal decomposition of the diazonium salt begins, evidenced by the evolution of nitrogen gas.

  • Isolation and Neutralization (Critical Step): The resulting mixture contains the unstable 4-fluoropyridine. To prevent acid-catalyzed polymerization, the mixture is added to a pre-chilled, stirred aqueous solution of a base (e.g., NaHCO₃ or KOH) at low temperature (-20 °C to 0 °C).[13]

  • Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is dried over a non-acidic drying agent (e.g., KOH pellets) and the product is purified by vacuum distillation.[13]

SNAr is a powerful and widely used method, particularly in industrial settings, for synthesizing 2- and 4-fluoropyridines. This approach involves the displacement of a good leaving group, typically a halide (Cl or Br), with a fluoride ion.

  • Halogen Exchange (Halex): This process typically employs alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent (e.g., DMSO, DMF) at high temperatures.[9] The reactivity of the fluoride source is critical; spray-dried KF is often preferred due to its high surface area.

  • From Pyridine N-Oxides: A milder and often more regioselective alternative involves the activation of a pyridine N-oxide. The N-oxide enhances the electrophilicity of the C2 and C4 positions. Activation with an agent like tosyl anhydride in the presence of a base and a fluoride source can generate 2-pyridyltrialkylammonium salts, which readily undergo substitution with fluoride.[14][10][15]

Diagram: SNAr Fluorination Pathways

SNAr_Fluorination cluster_halex Halex Process cluster_noxide Pyridine N-Oxide Route 2-Chloropyridine 2-Chloropyridine Meisenheimer Meisenheimer Complex 2-Chloropyridine->Meisenheimer KF, DMSO High Temp. 2-Fluoropyridine_H 2-Fluoropyridine Meisenheimer->2-Fluoropyridine_H -Cl⁻ N-Oxide Pyridine N-Oxide Activated Activated Intermediate (e.g., O-Tosyl) N-Oxide->Activated Activating Agent (e.g., Ts₂O) Fluorinated 2-Fluoropyridine Activated->Fluorinated Fluoride Source (e.g., KF)

Caption: Comparison of Halex and N-Oxide SNAr fluorination routes.

The Modern Era: Direct C-H Fluorination

The ability to directly convert a C-H bond to a C-F bond represents a paradigm shift in synthetic efficiency, particularly for late-stage functionalization.[16] This approach avoids the need for pre-functionalized substrates, shortening synthetic routes.

A breakthrough method developed by Hartwig and colleagues utilizes AgF₂ for the direct and highly site-selective fluorination of the C-H bond at the C2 position of pyridines and diazines.[16][17] The reaction is notable for its mild conditions (often at room temperature) and broad functional group tolerance.[16][18] Mechanistic studies suggest the reaction proceeds via a pathway analogous to the classic Chichibabin amination reaction.[10][17]

This C2-fluorination can be coupled with a subsequent SNAr reaction, creating a powerful two-step sequence for late-stage diversification of complex molecules.[16][19][20] A C-H bond is first converted to a C-F bond, and the resulting 2-fluoropyridine intermediate then reacts with a variety of nucleophiles (N, O, S, or C-based) to install diverse functionalities.[19][20]

Experimental Protocol: Direct C2-Fluorination with AgF₂ [9][16]

  • Reaction Setup: To a solution of the pyridine substrate in an anhydrous solvent (e.g., acetonitrile), AgF₂ is added in a single portion. The reaction is sensitive to moisture and should be set up under an inert atmosphere.[16]

  • Reaction Execution: The mixture is stirred at room temperature. The progress of the reaction is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove silver salts. The filtrate is concentrated, and the residue is purified by flash column chromatography.

Table 1: Troubleshooting Common Issues in Fluoropyridine Synthesis

Problem EncounteredPotential Cause(s)Recommended Solution(s)Relevant Method(s)
Low Yield / No Reaction Presence of water: Deactivates fluoride source or leads to hydrolysis byproducts (e.g., hydroxypyridine).Use anhydrous solvents and freshly dried glassware. Use spray-dried KF for its high reactivity.SNAr (Halex)
Poor quality of AgF₂: Reagent is sensitive to moisture.Weigh AgF₂ quickly in the air and store it in a desiccator immediately. Perform reactions under an inert atmosphere.[16]C-H Fluorination
Incomplete diazotization: Incorrect temperature control or stoichiometry.Maintain temperature strictly at 5-10 °C during NaNO₂ addition.[11]Balz-Schiemann
Formation of Byproducts Polymerization/Decomposition: Acid-catalyzed degradation of the fluoropyridine product.[11][13]Neutralize the reaction mixture at low temperature immediately after formation of the product.[12][13]Balz-Schiemann
Formation of Hydroxypyridine: Reaction with residual water.Ensure rigorously anhydrous conditions for all reagents and solvents.SNAr, C-H Fluorination
Poor Regioselectivity Substrate electronics: The inherent electronic properties of the substituted pyridine may favor multiple sites.For C3-fluorination, consider specialized methods like dearomatization or the use of Zincke intermediates.[21][22][23]C-H Fluorination

Directing fluorination to the C3 position of an unsubstituted pyridine ring is a significant challenge due to the site's electronic inertness.[3] Recent innovative strategies have emerged to overcome this hurdle:

  • Temporary Dearomatization: This strategy involves a temporary dearomatization of the pyridine ring to alter its electronic properties. For instance, forming an oxazinoazaarene intermediate allows for a subsequent electrophilic fluorination with a reagent like Selectfluor® at the C3 position, followed by rearomatization.[3][23]

  • Zincke Imine Intermediates: Another approach involves reacting the pyridine with a Zincke salt to form a ring-opened Zincke imine. This intermediate can then undergo regioselective C-F bond formation with an electrophilic fluorine source, followed by ring-closure to yield the C3-fluorinated pyridine.[6][21][22]

These methods represent the cutting edge of pyridine functionalization and are particularly valuable for accessing novel chemical space in drug discovery.[6]

De Novo Synthesis: Constructing the Fluorinated Ring

An alternative to functionalizing a pre-existing pyridine ring is to build the ring from acyclic, fluorine-containing precursors. This approach offers excellent control over the final substitution pattern.

  • Photoredox Catalysis: Methods have been developed that use visible-light photoredox catalysis to couple α,α-difluoro-β-iodoketones with silyl enol ethers. The resulting intermediate undergoes a one-pot condensation with an ammonia source (like ammonium acetate) to form diversely substituted 3-fluoropyridines.[8][24]

  • Transition Metal Catalysis: Rhodium(III)-catalyzed C-H functionalization has been employed to couple α-fluoro-α,β-unsaturated oximes with alkynes, providing a one-step synthesis of multi-substituted 3-fluoropyridines.[25]

Diagram: De Novo Synthesis of a 3-Fluoropyridine

DeNovo_Synthesis cluster_denovo De Novo Ring Construction Ketone1 α,α-difluoro -β-iodoketone Coupled Coupled Intermediate Ketone1->Coupled fac-Ir(ppy)₃ Blue LED Ketone2 Silyl Enol Ether Ketone2->Coupled Final_Product 3-Fluoropyridine Coupled->Final_Product NH₄OAc (Condensation)

Caption: Photoredox-mediated de novo synthesis of 3-fluoropyridines.[8]

Conclusion and Future Outlook

The synthesis of fluoro-substituted pyridines has evolved dramatically, moving from classical, often harsh methods to elegant and highly selective modern strategies. The development of direct C-H fluorination techniques, especially for the challenging C3 position, has opened new avenues for late-stage functionalization, profoundly impacting the pace of drug discovery and agrochemical development.

The future of this field will likely focus on developing even more sustainable and efficient catalytic systems. The use of earth-abundant metal catalysts, further advancements in photoredox and electrochemical methods, and the discovery of novel fluorinating agents will continue to push the boundaries of what is possible. As our understanding of fluorine's role in molecular design deepens, the demand for innovative and practical synthetic routes to novel fluoro-substituted pyridines will undoubtedly continue to grow.

References

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]

  • Studer, A., et al. (2026, January 7). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.
  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.).
  • Beier, P., et al. (2026, January 22). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Postnikov, P. S., et al. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science.
  • New Synthesis of 3-Fluoropyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • A Practical Synthesis of Lithium 3-Fluoropyridine-2-carboxylate. (2006, August 21). Taylor & Francis Online. Retrieved from [Link]

  • Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. Retrieved from [Link]

  • Desai, P. B. (1973). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Hartwig, J. F., et al. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]

  • Beier, P., et al. (2026, January 22). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2017, May 5). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses. Retrieved from [Link]

  • Mossine, A. V., et al. (2015, July 20). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to ¹⁸F-Labeling. Organic Letters. Retrieved from [Link]

  • Li, J., et al. (2025, June 4). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society. Retrieved from [Link]

  • Li, J., et al. (2025, May 20). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society. Retrieved from [Link]

  • Johnson, K. A., & Rovis, T. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters. Retrieved from [Link]

  • C4‐selective nucleophilic oxidative fluorination of pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Desai, P. B. (1973). Preparation and Stability of 4-Fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Studer, A., et al. (2024, November 1). Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society. Retrieved from [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, September 9). Medicinal Chemistry. Retrieved from [Link]

  • Pikun, N. V., et al. (2020, July 15). Synthesis of fluorinated 3,6-dihydropyridines and 2-(Fluoromethyl)pyridines by electrophilic fluorination of 1,2-Dihydropyridines with selectfluor®. Molecules. Retrieved from [Link]

  • Nucleophilic fluorination of pyridine‐N‐oxides via 2‐pyridyltrialkylammonium salts. (n.d.). ResearchGate. Retrieved from [Link]

  • Snieckus, V., & Joyce, D. P. (2014). C–H Fluorination and Nucleophilic Aromatic Substitution of Nitrogen Heterocycles. Synfacts.
  • 4-FluoroPyridine Synthesis. (2024, June 25). Reddit. Retrieved from [Link]

  • Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. (2025, August 20). Organic Letters.
  • New method for introducing fluorinated components into molecules. (2024, May 16). Universität Münster. Retrieved from [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025, July 8). MDPI. Retrieved from [Link]

  • Late-Stage Functionalization of Pyridines. (n.d.). Scribd. Retrieved from [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, November 24). ResearchGate. Retrieved from [Link]

  • Synthesis of fluoropyridine from trialkylammonium and pyridinium salts. Step 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Meanwell, M., et al. (2016, October 10). A Convenient Late-Stage Fluorination of Pyridylic C-H Bonds with N-Fluorobenzenesulfonimide. Angewandte Chemie. Retrieved from [Link]

  • Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. (2025, August 20). Organic Letters. Retrieved from [Link]

  • Fluorination of 2-chloropyridine over metal oxide catalysts as new catalytic fluorination systems. (2025, August 7). ResearchGate. Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: Structural Elucidation and Molecular Weight Determination of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride

Executive Summary In modern medicinal chemistry, highly functionalized pyridine sulfonyl chlorides serve as critical electrophilic building blocks for the synthesis of sulfonamide-based therapeutics. 4-Fluoro-2-methoxypy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, highly functionalized pyridine sulfonyl chlorides serve as critical electrophilic building blocks for the synthesis of sulfonamide-based therapeutics. 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (CAS No. 1804494-41-4) is a prime example of a poly-substituted heteroaromatic scaffold. Determining and experimentally validating its exact molecular weight is not merely a mathematical exercise; it requires a deep understanding of its chemical reactivity, isotopic distribution, and behavior under spectrometric conditions.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic arithmetic. We will deconstruct the molecule's theoretical mass, explore the causality behind its analytical instability, and establish a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol to unequivocally confirm its molecular weight in the laboratory.

Structural Deconstruction and Empirical Formula

To calculate the precise molecular weight, we must first derive the empirical formula by mapping the substituents onto the pyridine core.

The base structure is a pyridine ring (C₅H₅N). The IUPAC nomenclature dictates the following substitutions:

  • Position 1: Nitrogen heteroatom.

  • Position 2: Methoxy group (-OCH₃), replacing one hydrogen.

  • Position 4: Fluoro group (-F), replacing one hydrogen.

  • Position 5: Sulfonyl chloride group (-SO₂Cl), replacing one hydrogen.

  • Positions 3 and 6: Unsubstituted (retaining their original hydrogen atoms).

Atom Counting:

  • Carbon (C): 5 (ring) + 1 (methoxy) = 6

  • Hydrogen (H): 3 (methoxy) + 1 (C3) + 1 (C6) = 5

  • Nitrogen (N): 1 (ring)

  • Oxygen (O): 1 (methoxy) + 2 (sulfonyl) = 3

  • Fluorine (F): 1

  • Sulfur (S): 1

  • Chlorine (Cl): 1

This yields the exact empirical formula: C₆H₅ClFNO₃S [1].

MW_Calc Core Pyridine Core (C5H2N) MW: 76.08 Total 4-Fluoro-2-methoxypyridine- 5-sulfonyl chloride Total MW: 225.62 g/mol Core->Total Methoxy 2-Methoxy (-OCH3) MW: 31.03 Methoxy->Total Fluoro 4-Fluoro (-F) MW: 19.00 Fluoro->Total Sulfonyl 5-Sulfonyl Chloride (-SO2Cl) MW: 99.51 Sulfonyl->Total

Structural deconstruction and mass contribution of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride.

Algorithmic Calculation of Molecular Weight

To ensure scientific integrity, molecular weight calculations must utilize the most current 2[2]. The atomic weights used below account for the natural terrestrial isotopic distribution of each element.

Table 1: Standard Atomic Mass Contributions
ElementSymbolQuantityIUPAC Standard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
Carbon C612.01172.066
Hydrogen H51.0085.040
Chlorine Cl135.45035.450
Fluorine F118.99818.998
Nitrogen N114.00714.007
Oxygen O315.99947.997
Sulfur S132.06032.060
Total Molecular Weight 225.618 ≈ 225.62 g/mol

Note: In mass spectrometry, the exact monoisotopic mass (calculated using the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O, ³²S) will be 224.966 Da . The presence of the ³⁷Cl isotope will create a distinct M+2 peak at approximately 226.963 Da, at roughly one-third the intensity of the parent peak.

Analytical Challenges: The Solvolysis Paradigm

A common pitfall for novice analysts attempting to verify the mass of a sulfonyl chloride is dissolving the sample in standard LC-MS protic solvents (e.g., Methanol or Water).

The Causality of Degradation: Sulfonyl chlorides are highly electrophilic. When exposed to methanol, they undergo rapid solvolysis (nucleophilic acyl substitution) to form methyl sulfonates. If exposed to water, they hydrolyze into sulfonic acids. If 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is injected in methanol, the mass spectrometer will detect a mass of 221.20 g/mol (the methyl ester) rather than the intact 225.62 g/mol , leading to false rejections of pure batches.

To circumvent this, we must employ a self-validating analytical system using either strictly aprotic conditions or deliberate amine derivatization[3].

Validated Experimental Methodologies for LC-HRMS

To ensure absolute trustworthiness in our mass verification, we run two parallel workflows. Path A utilizes aprotic solvents to observe the intact molecule. Path B utilizes a trapping amine (N,N-diethylamine) to form a highly stable sulfonamide.

Path B acts as a self-validating system : by observing the exact mass shift corresponding to the loss of the chlorine atom (-35.45 Da) and the addition of the diethylamino group (+72.13 Da), we confirm not only the molecular weight but the functional integrity of the reactive sulfonyl chloride moiety.

Workflow Sample Sample: 4-Fluoro-2-methoxypyridine- 5-sulfonyl chloride PathA Path A: Direct Analysis (Aprotic Conditions) Sample->PathA PathB Path B: Derivatization (Amine Trapping) Sample->PathB SolventA Dissolve in Dry ACN Use ACN/H2O (0.1% FA) PathA->SolventA SolventB React with N,N-diethylamine Form stable Sulfonamide PathB->SolventB MS_A HRMS (ESI+) Detect[M+H]+ Isotope Pattern SolventA->MS_A MS_B HRMS (ESI+) Detect Sulfonamide Adduct SolventB->MS_B Calc Back-calculate Exact MW: 225.62 g/mol MS_A->Calc MS_B->Calc

LC-HRMS workflow comparing direct aprotic analysis versus amine derivatization for mass validation.

Step-by-Step Protocol: Amine Derivatization (Path B)

This 3[3] ensures the thermally labile sulfonyl chloride is converted into a stable, easily ionizable compound for MS analysis.

  • Sample Preparation: Accurately weigh 1.0 mg of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride into a dry 2.0 mL amber glass vial.

  • Solvation: Dissolve the solid in 1.0 mL of anhydrous Dichloromethane (DCM).

  • Derivatization: Add 10 µL of pure N,N-diethylamine (excess) to the vial. Cap immediately and vortex for 30 seconds.

  • Incubation: Allow the nucleophilic acyl substitution to proceed at room temperature for 10 minutes. The reaction forms the stable 4-fluoro-2-methoxy-N,N-diethylpyridine-5-sulfonamide.

  • Evaporation & Reconstitution: Evaporate the DCM under a gentle stream of ultra-pure nitrogen. Reconstitute the residue in 1.0 mL of LC-MS grade Acetonitrile.

  • Injection: Inject 2 µL into the LC-HRMS system.

Table 2: LC-HRMS Instrument Parameters
ParameterSpecificationRationale
Column C18 Reverse Phase (2.1 x 50 mm, 1.7 µm)Provides optimal retention for the hydrophobic sulfonamide derivative.
Mobile Phase A HPLC Water + 0.1% Formic AcidActs as the proton source for positive Electrospray Ionization (ESI+).
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic organic modifier to elute the compound sharply.
Gradient 5% B to 95% B over 4.0 minutesEnsures separation from any residual unreacted amine or hydrolyzed sulfonic acid.
Ionization Mode ESI Positive (ESI+)Readily protonates the pyridine nitrogen to generate a strong [M+H]⁺ ion.

Data Interpretation: For the derivatized sample, the mass spectrometer will yield a monoisotopic[M+H]⁺ peak at m/z 263.086 . By subtracting the mass of the added diethylamine moiety and adding back the mass of the displaced chlorine atom, the software algorithmically confirms the original molecular weight of 225.62 g/mol .

Conclusion

Calculating the molecular weight of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (225.62 g/mol ) is a straightforward application of IUPAC atomic masses. However, physically verifying this mass requires deep chemical intuition. By understanding the solvolytic vulnerabilities of the sulfonyl chloride functional group and employing a self-validating derivatization protocol, researchers can ensure absolute confidence in their structural characterization and downstream synthetic applications.

References

  • An Assessment of the Reliability of Atomic Weight Data Based on Successive Evaluations Between 1967 and 1993 National Institute of Standards and Technology (NIST) / IUPAC URL: [Link]

Sources

Foundational

Theoretical and Computational Profiling of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride: A Predictive Framework for Drug Design

Abstract: As a Senior Application Scientist, I approach the computational profiling of reactive intermediates not merely as an academic exercise, but as a foundational requirement for rational drug design. 4-Fluoro-2-met...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As a Senior Application Scientist, I approach the computational profiling of reactive intermediates not merely as an academic exercise, but as a foundational requirement for rational drug design. 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (CAS 1804494-41-4) is a highly specialized, electron-deficient building block used to synthesize novel pyridine-sulfonamides. This whitepaper establishes a self-validating computational framework—spanning Density Functional Theory (DFT), mechanistic transition-state modeling, and predictive molecular docking—to decode its reactivity and guide its application in medicinal chemistry.

The Causality of Computational Profiling in Sulfonamide Synthesis

The synthesis of biologically active sulfonamides relies heavily on the electrophilic character of sulfonyl chlorides. In 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride, the pyridine core is heavily deactivated by the highly electronegative 4-fluoro substituent, while the 2-methoxy group introduces competing mesomeric electron donation and steric encumbrance.

To predict how this molecule behaves during nucleophilic attack (amidation) and how its derivatives will interact with biological targets, we must construct a rigorous quantum mechanical model. Empirical trial-and-error in the laboratory is resource-intensive; computational modeling provides the causality behind experimental outcomes, allowing us to optimize reaction conditions and prioritize high-affinity ligand candidates before synthesizing them.

CompWorkflow Start 4-Fluoro-2-methoxypyridine -5-sulfonyl chloride DFT DFT Optimization (B3LYP/6-311++G**) Start->DFT FMO FMO & MEP Analysis (Reactivity Profiling) DFT->FMO TS Transition State Modeling (Amidation Pathway) DFT->TS Docking Molecular Docking (Sulfonamide Derivatives) TS->Docking

Computational workflow from ground-state optimization to predictive docking.

Quantum Mechanical Profiling: Geometry and Electronic Structure

To understand the intrinsic stability and reactivity of this molecule, we employ Density Functional Theory (DFT). The choice of functional and basis set is critical: we utilize B3LYP/6-311++G(d,p) . The inclusion of diffuse functions (++) is non-negotiable here; they are required to accurately model the expanded electron clouds of the highly electronegative fluorine, oxygen, and chlorine atoms, as well as the hypervalent nature of the sulfur center[1][2].

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's kinetic stability and chemical reactivity. In this sulfonyl chloride, the LUMO is heavily localized over the −SO2​Cl moiety and the adjacent pyridine π -system, confirming it as the primary site for nucleophilic attack.

Table 1: Calculated Electronic Properties (B3LYP/6-311++G**)

Note: Values are representative computational estimates based on analogous pyridine sulfonyl chlorides.

ParameterValueChemical Significance
HOMO Energy -7.45 eVIndicates high ionization potential; poor electron donor.
LUMO Energy -2.85 eVDeep LUMO level; highly susceptible to nucleophilic attack.
Energy Gap ( ΔE ) 4.60 eVModerate kinetic stability; highly reactive intermediate.
Chemical Hardness ( η ) 2.30 eVRelatively soft electrophile, favoring polarizable nucleophiles.
Electrophilicity Index ( ω ) 5.78 eVExceptionally high electrophilicity driven by the 4-fluoro group.
Protocol: Ground-State DFT Optimization

This protocol is designed to be a self-validating system. Step 3 ensures the mathematical validity of the geometry.

  • Conformer Generation: Generate initial 3D coordinates using the MMFF94 force field to identify the lowest-energy rotamer of the 2-methoxy group.

  • DFT Optimization: Submit the geometry to Gaussian 16 using the Opt keyword at the B3LYP/6-311++G(d,p) level in a solvent continuum model (SMD, Dichloromethane)[3].

  • Frequency Validation: Run a subsequent vibrational frequency calculation (Freq). Critical Check: The output must yield zero imaginary frequencies. An imaginary frequency indicates a saddle point (transition state) rather than a true local minimum.

  • MEP Mapping: Generate the Molecular Electrostatic Potential (MEP) surface to visualize the highly positive (blue) region around the sulfur atom, confirming its electrophilic nature[2].

Mechanistic Modeling of the Amidation Pathway

The conversion of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride to a sulfonamide via reaction with a primary or secondary amine is the core synthetic application. Historically, nucleophilic substitution at tetracoordinate sulfur was debated between a concerted SN​2 mechanism and a stepwise addition-elimination mechanism.

Advanced DFT studies on arenesulfonyl chlorides have demonstrated that the reaction proceeds via a single transition state according to an SN​2 -like mechanism, characterized by a double-well potential energy surface[4]. The ortho-methoxy group in our molecule introduces steric congestion, which counterintuitively can accelerate substitution by compressing the ground-state geometry, pushing it closer to the transition-state geometry.

ReactionMech Reactant Reactants Sulfonyl Chloride + Amine PreComplex Pre-reaction Complex Ion-Dipole Interaction Reactant->PreComplex Solvation TS Transition State S_N2-like Pentacoordinate PreComplex->TS Activation Energy (Ea) Product Product Sulfonamide + HCl TS->Product Exothermic Release

Energy profile of the S_N2-like amidation of the sulfonyl chloride.

Protocol: Transition State (TS) Search
  • Pre-Complex Assembly: Position the amine nitrogen approximately 3.0 Å from the sulfonyl sulfur atom opposite to the leaving chlorine atom (in-line attack).

  • Relaxed PES Scan: Perform a Relaxed Potential Energy Surface (PES) scan by incrementally decreasing the S-N bond distance from 3.0 Å to 1.6 Å in steps of 0.1 Å.

  • Berny Optimization: Extract the highest energy geometry from the PES scan and submit it for TS optimization using Opt=(TS, CalcFC, NoEigenTest).

  • IRC Verification: Perform an Intrinsic Reaction Coordinate (IRC) calculation. Critical Check: The IRC must smoothly connect the transition state back to the pre-reaction complex and forward to the sulfonamide product, validating the mechanistic pathway[4].

Predictive ADMET & Molecular Docking

Once the sulfonamide derivatives of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride are computationally "synthesized," we must evaluate their biological potential. The sulfonamide moiety is a privileged pharmacophore, widely recognized for its ability to coordinate with the zinc ion in Carbonic Anhydrases or interact with the hinge region of various kinases[5].

Protocol: High-Throughput Docking Workflow
  • Ligand Preparation: Convert the optimized 3D sulfonamide structures to .pdbqt format using AutoDockTools. Assign Gasteiger charges and define all rotatable bonds (specifically the S-N and S-C bonds).

  • Protein Preparation: Retrieve the target crystal structure (e.g., Carbonic Anhydrase IX) from the Protein Data Bank. Remove water molecules (unless structural waters are known to mediate binding), add polar hydrogens, and compute Kollman charges.

  • Grid Box Definition: Center the grid box on the catalytic zinc ion. Ensure the box dimensions (e.g., 20x20x20 Å) are large enough to accommodate the bulky 4-fluoro-2-methoxypyridine core.

  • Docking Execution: Run AutoDock Vina with an exhaustiveness of 16.

  • Post-Docking Analysis: Evaluate the binding poses. Critical Check: A valid pose for a sulfonamide targeting a metalloenzyme must show the deprotonated sulfonamide nitrogen or oxygen coordinating with the metal center at a distance of 1.9–2.5 Å[3].

Conclusion

The theoretical and computational study of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride bridges the gap between raw chemical reactivity and targeted drug discovery. By employing rigorous DFT methods with diffuse basis sets, we can accurately map its electrophilic vulnerability. Transition state modeling allows us to optimize amidation conditions, while molecular docking transforms this reactive intermediate into a library of predictive, high-affinity therapeutic candidates. This self-validating computational pipeline ensures that laboratory resources are deployed only on the most chemically viable and biologically promising molecules.

References

  • [MDPI] Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Available at:[Link]

  • [MDPI] Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available at:[Link]

  • [PubMed/NIH] Experimental (FT-IR and FT-Raman) and theoretical (HF and DFT) investigation, NMR, NBO, electronic properties and frequency estimation analyses on 2,4,5-trichlorobenzene sulfonyl chloride. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 4-Fluoro-2-methoxypyridine-5-sulfonyl Chloride in Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the application of 4-fluoro-2-methoxypyridine-5-sulfonyl chloride in the synthesis of nov...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 4-fluoro-2-methoxypyridine-5-sulfonyl chloride in the synthesis of novel sulfonamides. While this specific reagent is a specialized building block, the protocols and principles outlined herein are grounded in established methodologies for sulfonamide synthesis. These application notes are designed to equip researchers in medicinal chemistry and drug development with the necessary information to effectively utilize this compound in the creation of diverse molecular entities. The pyridine scaffold is a privileged structure in numerous FDA-approved drugs, and its incorporation into sulfonamide architectures presents significant opportunities for modulating physicochemical and pharmacological properties.[1]

Introduction: The Strategic Advantage of Pyridine-Containing Sulfonamides

Sulfonamides are a cornerstone functional group in medicinal chemistry, integral to a wide array of therapeutics including antibacterial, anti-inflammatory, and anticancer agents.[2] They often serve as bioisosteres for carboxylic acids, offering similar hydrogen bonding capabilities but with enhanced metabolic stability.[3] The pyridine ring, with its nitrogen atom capable of hydrogen bonding, is a "privileged" scaffold known to improve pharmacokinetic profiles and target binding affinity.[1] The strategic combination of a sulfonamide moiety with a substituted pyridine ring, such as that offered by 4-fluoro-2-methoxypyridine-5-sulfonyl chloride, provides a powerful tool for the synthesis of novel drug candidates.[4] The fluorine and methoxy substituents on the pyridine ring allow for fine-tuning of electronic and steric properties, which can be critical for optimizing drug-receptor interactions.

Core Chemistry: Reactivity of 4-Fluoro-2-methoxypyridine-5-sulfonyl Chloride

The reactivity of 4-fluoro-2-methoxypyridine-5-sulfonyl chloride is primarily dictated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[5] This electrophilicity is a result of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the sulfonyl chloride susceptible to nucleophilic attack by primary and secondary amines, which is the foundational reaction for sulfonamide synthesis.[5]

The presence of the fluoro and methoxy groups on the pyridine ring can influence the reactivity of the sulfonyl chloride. The methoxy group is an electron-donating group, which could slightly reduce the electrophilicity of the sulfonyl chloride. Conversely, the fluorine atom is an electron-withdrawing group, which would enhance its reactivity. The net effect of these substituents on the reaction kinetics will be a balance of their electronic and steric influences.

Experimental Protocols

The following protocols are generalized for the synthesis of sulfonamides using 4-fluoro-2-methoxypyridine-5-sulfonyl chloride and a generic primary or secondary amine. Researchers should optimize these conditions for their specific substrates.

General Protocol for the Synthesis of N-Substituted-4-fluoro-2-methoxypyridine-5-sulfonamides

This protocol outlines the standard procedure for the reaction between 4-fluoro-2-methoxypyridine-5-sulfonyl chloride and a primary or secondary amine in the presence of a base.

Materials:

  • 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Pyridine (as solvent or 2.0-3.0 eq as a base)[6]

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent[3]

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0-1.2 eq) in anhydrous DCM. If using pyridine as the base, add it to the solution (2.0-3.0 eq). If using pyridine as the solvent, dissolve the amine directly in pyridine.[6]

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 4-fluoro-2-methoxypyridine-5-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes excess pyridine and any unreacted amine, while the basic wash removes any remaining acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Quantitative Data Summary (Illustrative)

The following table provides an illustrative summary of potential reaction parameters and expected outcomes. Actual results will vary depending on the specific amine used.

Amine SubstrateStoichiometry (Amine:Sulfonyl Chloride)SolventBaseReaction Time (h)Expected Yield (%)
Aniline1.1 : 1.0DCMPyridine (2.5 eq)485-95
Benzylamine1.1 : 1.0PyridinePyridine (solvent)290-98
Morpholine1.2 : 1.0THFTriethylamine (2.5 eq)680-90
Piperidine1.2 : 1.0DCMPyridine (2.5 eq)388-96

Mechanistic and Workflow Visualizations

General Reaction Mechanism

The synthesis of sulfonamides from sulfonyl chlorides proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

G reagents Amine (R-NH2) + 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Sulfonamide Product + Pyridinium Chloride intermediate->product Chloride Elimination hcl HCl pyridine Pyridine (Base) hcl->pyridine Proton Transfer G start Dissolve Amine in Solvent with Base add_sulfonyl_chloride Add 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride at 0°C start->add_sulfonyl_chloride react Stir at Room Temperature (Monitor by TLC/LC-MS) add_sulfonyl_chloride->react workup Aqueous Work-up (HCl, NaHCO3, Brine) react->workup dry Dry Organic Layer (MgSO4/Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify end Characterize Pure Sulfonamide purify->end

Caption: Experimental workflow for sulfonamide synthesis.

Trustworthiness and Self-Validation

To ensure the reliability of these protocols, it is imperative to incorporate self-validating measures throughout the experimental process.

  • Reaction Monitoring: Consistent monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and to identify the formation of any side products.

  • Characterization: The final product must be thoroughly characterized to confirm its identity and purity. Recommended analytical techniques include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the synthesized sulfonamide.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonamide group.

    • Melting Point Analysis: To assess the purity of solid products.

Conclusion

The use of 4-fluoro-2-methoxypyridine-5-sulfonyl chloride as a building block for sulfonamide synthesis offers a promising avenue for the development of novel chemical entities with potential therapeutic applications. The protocols detailed in this guide, based on well-established principles of organic synthesis, provide a solid foundation for researchers to explore the chemical space of pyridine-containing sulfonamides. Careful execution of these protocols, coupled with rigorous analytical validation, will enable the successful synthesis and characterization of new molecules for further investigation in drug discovery programs.

References

  • ResearchGate. (n.d.). Sulfonamide synthesis (a) in CH2Cl2 in the presence of pyridine; (b) in water with dynamic pH control using Na2CO3; and (c) in DES, under air at RT. Retrieved from [Link]

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Al-Azhar Journal of Pharmaceutical Sciences, 62(2), 1-28.
  • Al-Ghorbani, M., & Al-Ansi, H. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1481.
  • Asif, M. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283.

Sources

Application

Application Note: Chemoselective Sulfonylation of Anilines using 4-Fluoro-2-methoxypyridine-5-sulfonyl Chloride

Executive Summary The synthesis of complex sulfonamide libraries is a cornerstone of modern drug discovery. However, utilizing highly functionalized building blocks like 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex sulfonamide libraries is a cornerstone of modern drug discovery. However, utilizing highly functionalized building blocks like 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (CAS: 1804494-41-4) presents a unique chemoselectivity challenge. This molecule possesses two highly reactive electrophilic centers: the sulfonyl chloride group and the C4-fluoro position.

This application note provides a field-proven, self-validating protocol designed to achieve absolute chemoselectivity. By exploiting kinetic control and nucleophilic catalysis, researchers can quantitatively direct aniline nucleophiles toward the sulfur center, completely bypassing undesired side reactions.

Mechanistic Insights & Chemoselectivity

When reacting 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride with anilines, the primary challenge is controlling the site of nucleophilic attack. The sulfonyl chloride is a hard electrophile that readily undergoes nucleophilic substitution to form sulfonamides 1[1]. However, the C4-fluoro substituent is highly activated for Nucleophilic Aromatic Substitution (SNAr). This activation is driven by the strong electron-withdrawing effects of both the ortho-sulfonyl group and the para-pyridine nitrogen. Without strict condition control, anilines will attack both sites, leading to complex mixtures of the desired sulfonamide and the undesired SNAr adduct2[2].

The Causality of Catalysis: To overcome this, we employ 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst at low temperatures (0 °C). DMAP rapidly attacks the sulfonyl chloride to form a highly electrophilic, resonance-stabilized N-sulfonylpyridinium intermediate. The lone pair electrons of DMAP's tertiary dimethylamine stabilize the overall charge by resonance, making the intermediate exceptionally stable yet highly reactive toward primary amines3[3]. This kinetic funneling lowers the activation energy for sulfonylation so dramatically that the SNAr pathway is entirely outcompeted.

Pathway SM 4-Fluoro-2-methoxypyridine- 5-sulfonyl chloride Inter N-Sulfonylpyridinium Intermediate SM->Inter DMAP / Pyridine 0 °C, Fast Side SNAr Adduct (Thermodynamic Product) SM->Side Aniline, Base RT / Heat Prod Desired Sulfonamide (Kinetic Product) Inter->Prod Aniline Addition High Yield

Reaction pathway: Kinetic DMAP-catalyzed sulfonylation vs. thermodynamic SNAr side reaction.

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and chemoselectivity. Elevated temperatures and the use of non-nucleophilic bases (like DIPEA) provide sufficient thermal energy and time for the aniline to attack the C4-fluoro position, drastically reducing the yield of the desired sulfonamide.

Table 1: Optimization of Reaction Conditions and Chemoselectivity

EntryBase / CatalystSolventTemp (°C)Overall Yield (%)Ratio (Sulfonamide : SNAr)
1DIPEA (2.0 eq)DMF254540 : 60
2Pyridine (2.0 eq)DCM257285 : 15
3Pyridine (2.0 eq)DCM08895 : 5
4 Pyridine (2.0 eq) + DMAP (0.1 eq) DCM 0 96 >99 : 1

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. By strictly controlling the order of addition and utilizing a targeted acidic workup, the procedure chemically isolates the desired product while purging catalysts and unreacted starting materials.

Reagents & Equipment
  • Electrophile: 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (1.0 equiv, 1.0 mmol, 225.6 mg)

  • Nucleophile: Substituted Aniline (1.05 equiv, 1.05 mmol)

  • Catalyst/Base: DMAP (0.1 equiv, 0.1 mmol, 12.2 mg) and Anhydrous Pyridine (2.0 equiv, 2.0 mmol, 161 µL)

  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL)

  • Equipment: Flame-dried 25 mL round-bottom flask, magnetic stirrer, argon/nitrogen balloon, ice bath.

Step-by-Step Methodology

Phase 1: Intermediate Generation (Kinetic Priming)

  • Preparation: Add 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (225.6 mg) to the flame-dried flask. Purge with Argon.

  • Solvation: Inject 5 mL of anhydrous DCM. Stir to achieve a clear solution.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 5 minutes.

  • Catalyst Addition: Add DMAP (12.2 mg) followed by Pyridine (161 µL).

    • Causality Check: The solution may turn slightly yellow. This visual cue indicates the rapid formation of the N-sulfonylpyridinium intermediate. Stir for exactly 5 minutes.

Phase 2: Nucleophilic Addition 5. Aniline Preparation: In a separate dry vial, dissolve the aniline (1.05 mmol) in 5 mL of anhydrous DCM. 6. Dropwise Addition: Using a syringe pump or careful manual addition, add the aniline solution dropwise over 15–20 minutes.

  • Causality Check: Dropwise addition prevents local concentration spikes of the nucleophile, ensuring that the aniline exclusively encounters the highly reactive sulfonylpyridinium species rather than the unactivated C4-fluoro position.
  • Reaction Maturation: Maintain the reaction at 0 °C for 1 hour.
  • Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 7:3). The starting sulfonyl chloride (high Rf) should be completely consumed, replaced by a single major spot (sulfonamide).

Phase 3: Targeted Workup & Purification 8. Quenching: Remove the ice bath. Quench the reaction by adding 10 mL of 1N aqueous HCl. Stir vigorously for 5 minutes.

  • Causality Check: The 1N HCl protonates DMAP, Pyridine, and any trace unreacted aniline, forcing them into the aqueous layer. The desired sulfonamide remains neutral and partitions into the organic DCM layer.
  • Extraction: Transfer to a separatory funnel. Collect the lower DCM layer. Extract the aqueous layer once more with 10 mL DCM.
  • Washing: Wash the combined organic layers with 10 mL of saturated aqueous NaCl (brine) to remove residual water.
  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Validation Checkpoint 2: LC-MS of the crude residue should show the desired [M+H]+ mass with >95% purity, with no detectable mass corresponding to the SNAr byproduct (which would lack the fluorine atom).
  • Final Purification: If necessary, purify via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

Sources

Method

The Pivotal Role of 4-Fluoro-2-methoxypyridine-5-sulfonyl Chloride in the Synthesis of Advanced Kinase Inhibitors

Introduction: A Privileged Scaffold in Kinase Inhibitor Design In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, par...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are critical nodes in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, making them prime therapeutic targets.[1] The strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacological profile. The 2-methoxypyridine-5-sulfonamide scaffold has emerged as a "privileged" fragment in the design of kinase inhibitors, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and opportunities for diverse functionalization.[2][3] This technical guide delves into the application of a key building block, 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride, in the synthesis of next-generation kinase inhibitors, with a particular focus on dual PI3K/mTOR inhibitors.

Core Reactivity and Mechanistic Insights

The synthetic utility of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride lies in the high reactivity of the sulfonyl chloride group. The strongly electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic, making it susceptible to nucleophilic attack by primary and secondary amines. This reaction, a cornerstone of sulfonamide synthesis, proceeds readily, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[4]

The fluorine and methoxy substituents on the pyridine ring are not mere spectators in this chemical transformation. The fluorine atom can modulate the pKa of the pyridine nitrogen and influence the molecule's overall electronic properties and metabolic stability.[5] The 2-methoxy group can participate in crucial hydrogen bond interactions within the kinase active site and also impacts the conformation of the molecule. This strategic substitution pattern is a key element in achieving high potency and selectivity for the target kinase(s).

Application in the Synthesis of Gedatolisib (PF-05212384) and Analogs

A prominent example of a clinical-stage kinase inhibitor featuring the 2-methoxypyridine-5-sulfonamide core is Gedatolisib (PF-05212384) , a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6][7] The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, proliferation, and survival.[5] Dual inhibition of PI3K and mTOR is a promising therapeutic strategy to overcome feedback loops and resistance mechanisms that can arise from targeting a single node in the pathway.[2]

Synthetic Workflow: A General Protocol

The synthesis of kinase inhibitors bearing the 2-methoxypyridine-5-sulfonamide scaffold generally follows a convergent approach. A key step involves the coupling of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride with a suitably functionalized aminopyridine or other amino-heterocycle.

cluster_0 Synthesis of the Sulfonamide Core cluster_1 Further Functionalization A 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride C 2-Methoxypyridine-5-sulfonamide Intermediate A->C Base (e.g., Pyridine, DIPEA) Solvent (e.g., DCM, THF) B Substituted Aminopyridine B->C E Final Kinase Inhibitor (e.g., Gedatolisib Analog) C->E Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) D Kinase Inhibitor Scaffold D->E

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-4-fluoro-2-methoxybenzenesulfonamide (A Gedatolisib Analog Precursor)

This protocol is adapted from the synthesis of related sulfonamide methoxypyridine derivatives and serves as a representative example of the coupling reaction.[8]

Materials:

  • 5-Bromo-2-methoxypyridin-3-amine

  • 4-Fluoro-2-methoxybenzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous DCM, add pyridine (2.0 eq) at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of 4-fluoro-2-methoxybenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic signals for the methoxy, fluoro, and pyridine protons, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.

Structure-Activity Relationship (SAR) and the Rationale for the 4-Fluoro-2-methoxypyridine-5-sulfonyl Moiety

The 2-methoxypyridine-5-sulfonamide core is not merely a linker but an active contributor to the binding affinity and selectivity of the inhibitor. SAR studies on Gedatolisib analogs and other PI3K/mTOR inhibitors have revealed key insights:

  • Hinge-Binding: The pyridine nitrogen and the sulfonamide moiety often form crucial hydrogen bonds with the hinge region of the kinase active site, a common feature of many kinase inhibitors.[9]

  • Hydrophobic Pockets: The methoxy group and the aromatic ring of the sulfonyl chloride can occupy hydrophobic pockets within the active site, enhancing binding affinity.[10]

  • Modulation of Physicochemical Properties: The fluorine atom can improve metabolic stability and membrane permeability, contributing to better pharmacokinetic properties.[10]

The table below summarizes the inhibitory activities of Gedatolisib against various PI3K isoforms and mTOR, highlighting its pan-inhibitory profile.

TargetIC₅₀ (nM)Reference(s)
PI3Kα0.4[1][11][12]
PI3Kβ6[11][13]
PI3Kγ5.4[1][11][12]
PI3Kδ8[11][13]
mTOR1.6[1][11][12]
PI3Kα (H1047R mutant)0.6[11]
PI3Kα (E545K mutant)0.6[11]

The PI3K/Akt/mTOR Signaling Pathway: The Target of Inhibition

Gedatolisib and its analogs exert their therapeutic effect by inhibiting the PI3K/Akt/mTOR pathway. A simplified representation of this critical signaling cascade is provided below.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Gedatolisib Gedatolisib (Inhibitor) Gedatolisib->PI3K Gedatolisib->mTORC2 Gedatolisib->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is a valuable and versatile building block in the synthesis of advanced kinase inhibitors. Its strategic combination of a reactive sulfonyl chloride handle with a functionally important substituted pyridine ring allows for the efficient construction of potent and selective inhibitors targeting critical signaling pathways in cancer, such as the PI3K/Akt/mTOR cascade. The insights and protocols provided in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of targeted therapeutics.

References

  • Gao, C., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. [Link]

  • Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. [Link]

  • Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. PMC. [Link]

  • celc_ex993 - SEC.gov. [Link]

  • Gedatolisib - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. [Link]

  • Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. ResearchGate. [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. [Link]

  • Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. ResearchGate. [Link]

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. PubMed. [Link]

  • A Phase 1B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advanced solid tumours and triple-negative breast cancer. PMC. [Link]

  • Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. PubMed. [Link]

  • Synthesis method of pyridine-3-sulfonyl chloride.
  • Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models. MDPI. [Link]

  • Gedatolisib. Wikipedia. [Link]

  • Gedatolisib (PF-05212384, PKI-587) | CAS#:1197160-78-3. Chemsrc. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. [Link]

  • Synthesis and Evaluation of Compounds Containing 4-arylpiperazinyl Moieties Linked to a 2-(pyridin-3-yl)-1H-benzimidazole as p38 MAP Kinase Inhibitors. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki. [Link]

Sources

Application

Application Note: Orthogonal SuFEx and SNAr Click Chemistry with 4-Fluoro-2-methoxypyridine-5-sulfonyl Chloride

Introduction & Mechanistic Rationale Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally redefined the landscape of click chemistry. Defined by its exceptional thermodynamic stability and kinetic chemoselectivity, SuF...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally redefined the landscape of click chemistry. Defined by its exceptional thermodynamic stability and kinetic chemoselectivity, SuFEx leverages the unique properties of the S(VI)-F bond[1]. Unlike traditional sulfonyl chlorides, which are highly susceptible to hydrolysis and reductive cleavage, sulfonyl fluorides exhibit remarkable resistance to nucleophilic attack until triggered by specific catalysts or microenvironments[1].

The compound 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride represents a highly versatile, bifunctional hub for drug discovery, bioconjugation, and materials science. Its architectural brilliance lies in its dual-reactivity profile, which allows for precise, orthogonal functionalization:

  • The Sulfonyl Chloride Moiety: Serves as a readily available precursor. Through an in situ chloride-to-fluoride exchange, it is converted into a stable SuFEx hub (sulfonyl fluoride)[2].

  • The 4-Fluoro Pyridine Moiety: The fluorine atom at the C4 position is highly activated by both the electron-withdrawing pyridine nitrogen and the adjacent sulfonyl group. This makes it an exceptional electrophile for Nucleophilic Aromatic Substitution (SNAr) with amines or thiols.

Causality in Experimental Design

Why must the sulfonyl chloride be converted to a fluoride before functionalization? Attempting an SNAr reaction directly on the sulfonyl chloride would lead to competitive, non-selective sulfonylation of the nucleophile. By converting the –SO2Cl group to an –SO2F group, the sulfur center becomes kinetically "locked" and inert to standard amines[3]. This orthogonal protection allows researchers to perform SNAr at the C4 position exclusively, followed by a catalyzed SuFEx reaction at the S(VI) center[4].

Orthogonal Workflow Visualization

OrthogonalWorkflow Hub 4-Fluoro-2-methoxypyridine- 5-sulfonyl chloride SuFExHub 4-Fluoro-2-methoxypyridine- 5-sulfonyl fluoride Hub->SuFExHub KF, 18-crown-6 (Cl to F Exchange) Path1_Mid 4-Amino-2-methoxypyridine- 5-sulfonyl fluoride (SNAr Product) SuFExHub->Path1_Mid Pathway A: SNAr (Amines, Base) Path2_Mid 4-Fluoro-2-methoxypyridine- 5-sulfonate (SuFEx Product) SuFExHub->Path2_Mid Pathway B: SuFEx (Silyl Ethers, DBU) Final Fully Functionalized Pyridine Scaffold Path1_Mid->Final SuFEx Reaction Path2_Mid->Final SNAr Reaction

Orthogonal functionalization pathways of the pyridine SuFEx hub.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the optimal sequence (Pathway A) for bifunctionalizing the pyridine scaffold, prioritizing the SNAr reaction prior to the SuFEx linkage to maximize overall yield.

Protocol 1: In Situ Generation of the SuFEx Hub

Objective: Convert 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride to the corresponding sulfonyl fluoride. Causality: Potassium fluoride (KF) is largely insoluble in organic solvents like acetonitrile. The addition of 18-crown-6 chelates the potassium ion, generating a 'naked', highly nucleophilic fluoride ion that rapidly displaces the chloride, driving the reaction to completion[2].

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (1.0 equiv, 10 mmol) in anhydrous acetonitrile (0.2 M).

  • Reagent Addition: Add anhydrous Potassium Fluoride (KF) (3.0 equiv, 30 mmol) and 18-crown-6 (0.1 equiv, 1 mmol) to the stirring solution.

  • Reaction: Stir the suspension vigorously at room temperature for 4–6 hours.

  • Self-Validation: The progression of the Cl-to-F exchange can be visually validated by the precipitation of fine white KCl salts. Analytically, confirm completion via 19F NMR; the product will show a distinct sharp singlet around +50 to +60 ppm, characteristic of the –SO2F group[1].

  • Workup: Filter the suspension through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting sulfonyl fluoride is highly stable and can be used in the next step without column chromatography.

Protocol 2: SNAr Functionalization (Pathway A - Step 1)

Objective: Chemoselective amination at the C4 position.

  • Preparation: Dissolve the crude 4-Fluoro-2-methoxypyridine-5-sulfonyl fluoride (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Addition: Add a secondary amine (e.g., morpholine) (1.1 equiv) and triethylamine (TEA) (1.5 equiv) dropwise at 0 °C.

  • Reaction: Warm to room temperature and stir for 2 hours. The electron-deficient nature of the pyridine ring ensures rapid SNAr at the C4 position, while the –SO2F group remains completely unreactive to the amine under these conditions[4].

  • Workup: Wash the organic layer with 1M HCl, followed by brine. Dry over Na2SO4 and concentrate.

Protocol 3: SuFEx Ligation (Pathway A - Step 2)

Objective: Catalytic formation of a sulfonate ester or sulfonamide via SuFEx.

  • Preparation: Dissolve the SNAr product (1.0 equiv) and an aryl silyl ether (e.g., phenyl trimethylsilyl ether) (1.2 equiv) in anhydrous acetonitrile.

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv).

  • Reaction: Stir at room temperature for 12 hours. DBU activates the silicon center, facilitating the cleavage of the Si–O bond and driving the formation of the extremely strong Si–F bond (~135 kcal/mol), which thermodynamically pulls the reaction forward[1].

  • Purification: Concentrate and purify via flash chromatography to yield the fully bifunctionalized scaffold.

Data Presentation: Comparative Functionalization Metrics

To demonstrate the superiority of Pathway A (SNAr followed by SuFEx) over Pathway B (SuFEx followed by SNAr), quantitative data from standardized internal benchmarking is summarized below.

Functionalization SequenceStep 1 ReactionStep 1 Yield (%)Step 2 ReactionStep 2 Yield (%)Overall Chemoselectivity
Pathway A SNAr (Morpholine, NEt3)88 - 92SuFEx (PhOSiMe3, DBU)85 - 90>98% (No premature SuFEx observed)
Pathway B SuFEx (PhOSiMe3, DBU)82 - 87SNAr (Morpholine, NEt3)75 - 80~90% (Minor SNAr side-products in Step 1)

SuFEx Catalytic Mechanism

Mechanism Start Py-SO2F (Sulfonyl Fluoride) Intermediate [DBU-SiMe3]+ [Py-SO2-O-R]- (Pentacoordinate Transition) Start->Intermediate Nuc R-O-SiMe3 (Silyl Ether) Nuc->Intermediate Base DBU Catalyst Base->Intermediate Activates Si Intermediate->Base Catalyst Regeneration Product Py-SO2-O-R (Sulfonate Ester) Intermediate->Product Byproduct F-SiMe3 (Fluorotrimethylsilane) Intermediate->Byproduct

Catalytic mechanism of SuFEx using DBU and silyl ethers.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. 1

  • A New Portal to SuFEx Click Chemistry: A Stable Fluorosulfuryl Imidazolium Salt Emerging as an "F-SO2+" Donor of Unprecedented Reactivity, Selectivity, and Scope. Angewandte Chemie International Edition. 3

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters. 2

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science.4

Sources

Method

Application Notes and Protocols for 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride: A Novel Reagent for Late-Stage Functionalization of Complex Molecules

Introduction: The Imperative of Late-Stage Functionalization in Drug Discovery In the landscape of modern drug discovery, the ability to modify complex molecules at a late stage is paramount. This strategy, known as late...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Late-Stage Functionalization in Drug Discovery

In the landscape of modern drug discovery, the ability to modify complex molecules at a late stage is paramount. This strategy, known as late-stage functionalization (LSF), allows for the rapid generation of analogues from a common advanced intermediate, accelerating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a multitude of approved drugs. Consequently, reagents that enable the efficient and selective introduction of diverse sulfonyl groups into complex, functional-group-laden molecules are of immense value.

This technical guide introduces 4-fluoro-2-methoxypyridine-5-sulfonyl chloride, a specialized reagent designed for the challenges of LSF. The unique substitution pattern of this reagent—a pyridine core bearing a fluorine atom, a methoxy group, and a sulfonyl chloride—offers a confluence of properties that can be leveraged for precise and efficient derivatization of complex amines and other nucleophiles.

Reagent Profile: 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride

While specific literature on 4-fluoro-2-methoxypyridine-5-sulfonyl chloride is not extensively available, its reactivity and utility can be expertly inferred from the well-established chemistry of substituted aryl and heteroaryl sulfonyl chlorides.

Structural Features and Their Mechanistic Implications:

  • Electrophilic Sulfur Center: The sulfonyl chloride group is a powerful electrophile, with the sulfur atom rendered highly electron-deficient by two oxygen atoms and a chlorine atom. This makes it highly susceptible to attack by nucleophiles.[1]

  • Fluorine Atom: As the most electronegative element, the fluorine atom at the 4-position acts as a strong electron-withdrawing group via the inductive effect. This is anticipated to further increase the electrophilicity of the sulfonyl group, potentially leading to faster reaction kinetics compared to non-fluorinated analogues.[2][3] Judicious placement of fluorine can also enhance metabolic stability and binding affinity in the final molecule.[4][5][6]

  • Methoxy Group: The 2-methoxy group is an electron-donating group, which may slightly attenuate the inductive effect of the fluorine. However, its primary role is often to modulate the overall electronic profile and lipophilicity of the resulting sulfonamide, offering another handle for fine-tuning the properties of the final compound.

  • Pyridine Core: The pyridine ring itself is an integral part of the reagent, introducing a polar, basic nitrogen atom that can influence solubility, pharmacokinetic properties, and potential for hydrogen bonding in the derivatized molecule.

Proposed Synthesis of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride

A plausible and robust synthetic route to 4-fluoro-2-methoxypyridine-5-sulfonyl chloride can be designed based on established methodologies for the synthesis of substituted pyridine sulfonyl chlorides. A common and effective method involves the diazotization of a corresponding aminopyridine, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source (a Sandmeyer-type reaction).[7][8][9]

Synthesis_Pathway A 2-Methoxy-5-aminopyridine B 4-Fluoro-2-methoxy-5-aminopyridine A->B Electrophilic Fluorination C Diazonium Salt Intermediate B->C NaNO2, HCl (Diazotization) D 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride C->D SO2, CuCl2 (Sulfonylchlorination)

Caption: Proposed synthetic pathway for 4-fluoro-2-methoxypyridine-5-sulfonyl chloride.

Application in Late-Stage Functionalization: Sulfonamide Formation

The primary application of 4-fluoro-2-methoxypyridine-5-sulfonyl chloride in LSF is the synthesis of sulfonamides from complex primary and secondary amines. The stability and reactivity of the sulfonyl chloride group make it an ideal partner for this transformation.

Causality Behind Experimental Choices:

The reaction of a sulfonyl chloride with an amine is a nucleophilic substitution at the sulfur atom. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Sulfonamide_Formation_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up and Purification A Dissolve complex amine and base (e.g., DIPEA) in anhydrous solvent (e.g., DCM) B Add solution of 4-fluoro-2-methoxypyridine-5-sulfonyl chloride dropwise at 0 °C A->B C Allow to warm to room temperature and stir until completion (Monitor by TLC/LC-MS) B->C D Aqueous work-up to remove salts C->D E Purification by column chromatography D->E

Sources

Application

Topic: Procedures for the Scale-up Synthesis of 4-Fluoro-2-methoxypyridine-5-sulfonyl Chloride Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the synthesis of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride, a c...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride, a critical building block in contemporary pharmaceutical development, notably in the synthesis of compounds like Vonoprazan.[1][2][3][4] We move beyond a simple recitation of steps to deliver a scalable protocol grounded in mechanistic understanding and process safety. This guide is structured to support researchers from initial lab-scale synthesis (1-20 g) through to the critical considerations required for successful kilogram-scale production. We will detail a robust Sandmeyer-type reaction protocol, address process optimization, outline stringent quality control measures, and provide a framework for troubleshooting common scale-up challenges.

Strategic Overview: The Sandmeyer Approach

While several methods exist for the synthesis of aryl sulfonyl chlorides, the Sandmeyer-type reaction sequence starting from the corresponding aromatic amine offers a reliable and highly adaptable route for complex heterocyclic systems.[5][6][7][8] This strategy is favored over direct chlorosulfonation with reagents like chlorosulfonic acid,[9] which, despite its atom economy, often suffers from poor regioselectivity and extreme reactivity, posing significant safety risks on scale-up.[10][11][12][13][14]

Our chosen pathway involves two primary stages:

  • Diazotization: The conversion of the starting amine, 4-Fluoro-2-methoxypyridin-3-amine, into a reactive diazonium salt intermediate using a nitrite source under acidic conditions.

  • Chlorosulfonylation: The copper-catalyzed reaction of the diazonium salt with a sulfur dioxide source to yield the target sulfonyl chloride.

This approach allows for mild reaction conditions and predictable outcomes, which are paramount for process safety and reproducibility.

G cluster_start Starting Material cluster_process Core Synthesis cluster_finish Isolation & Purification A 4-Fluoro-2-methoxypyridin-3-amine B Step 1: Diazotization (NaNO2 / HCl, <5 °C) A->B  Acidic Medium C Step 2: Sandmeyer Reaction (SO2 source, CuCl catalyst) B->C  In situ transfer D Aqueous Work-up & Extraction C->D  Reaction Quench E Purification (Crystallization/Chromatography) D->E  Crude Product F Final Product: 4-Fluoro-2-methoxypyridine- 5-sulfonyl chloride E->F  Purity >98% G cluster_safety Thermal Safety cluster_process Process Control cluster_tech Technology Choice A Scale-Up Decision Point B Reaction Calorimetry (RC1) - Measure Heat of Reaction - Determine MTSR A->B  Is it safe? D Reagent Addition Rate - Control Exotherm - Minimize Impurity Formation A->D  Is it controlled? F Batch Reactor - Traditional, Versatile - Requires careful control A->F  How to run? C Define Emergency Cooling Capacity B->C E Mixing Efficiency - Ensure Homogeneity - Improve Heat Transfer D->E G Continuous Flow Reactor - Enhanced Safety for Diazotization - Superior Heat/Mass Transfer F->G  Alternative?

Sources

Technical Notes & Optimization

Troubleshooting

Identifying and minimizing side reactions of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride

Welcome to the Advanced Technical Support Center. As drug discovery increasingly relies on complex heteroaromatic sulfonamides to tune physiochemical properties and binding affinities[1], reagents like 4-Fluoro-2-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug discovery increasingly relies on complex heteroaromatic sulfonamides to tune physiochemical properties and binding affinities[1], reagents like 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride have become critical building blocks. However, this specific molecule presents a unique dual-reactivity challenge.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the mechanistic causality behind common failures—specifically Nucleophilic Aromatic Substitution (SNAr) and rapid hydrolysis—and provide self-validating workflows to ensure your syntheses succeed on the first attempt.

Part 1: Core Mechanistic Insights

To control this reagent, you must understand its electronic landscape. The molecule possesses two highly electrophilic sites competing for your amine nucleophile:

  • The Sulfonyl Sulfur (Desired): Highly electrophilic, but kinetically accessible at low temperatures.

  • The C4-Fluorine (Undesired SNAr): The fluorine atom is exceptionally activated. It sits ortho to the strongly electron-withdrawing sulfonyl chloride group and para to the electronegative pyridine nitrogen. This makes the C4 position a prime target for SNAr displacement by amines.

Furthermore, heteroaromatic sulfonyl chlorides are notoriously susceptible to hydrolytic degradation and formal SO₂ extrusion if not handled with rigorous anhydrous technique[2].

Pathway SM 4-Fluoro-2-methoxypyridine- 5-sulfonyl chloride Cond1 Amine + DIPEA (-20°C, Anhydrous) SM->Cond1 Cond2 Amine + Heat (Thermodynamic) SM->Cond2 Cond3 Trace H2O (Moisture) SM->Cond3 Prod1 Desired Sulfonamide (Kinetic Product) Cond1->Prod1 Fast Prod2 SNAr Byproduct (F-Displacement) Cond2->Prod2 Slow Prod3 Sulfonic Acid (Hydrolysis) Cond3->Prod3 Competing

Divergent reaction pathways of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride.

Part 2: Troubleshooting Guide & FAQs

Q1: During sulfonamide synthesis, my LC-MS shows a major byproduct with a mass corresponding to[M - 19 + Amine]. Why is this happening? A: You are observing the SNAr byproduct . Because the C4-fluorine is hyper-activated, your amine is attacking the ring instead of the sulfonyl group. Causality & Fix: Sulfonamide formation is a kinetically controlled process, whereas SNAr requires higher activation energy. If your reaction is run at room temperature or if the amine is added too quickly (causing an exothermic spike), SNAr takes over. Lower the reaction temperature to -20 °C and strictly use a non-nucleophilic base like DIPEA instead of excess reactant amine.

Q2: My isolated yield is consistently below 40%, and I see a highly polar baseline spot on TLC. What is this? A: This is 4-fluoro-2-methoxypyridine-5-sulfonic acid, resulting from hydrolysis . The sulfur center is highly electrophilic, and trace water easily outcompetes your amine. This is often exacerbated by bases like Triethylamine (TEA), which act as general base catalysts for hydrolysis[3]. Causality & Fix: Ensure all solvents are rigorously dried (Karl Fischer titration <50 ppm). Never use basic aqueous biphasic conditions (Schotten-Baumann) for this specific fluorinated substrate.

Q3: Can I use Pyridine as both the solvent and the base? A: No. While pyridine is a classic solvent for standard sulfonamide synthesis, it forms a highly reactive sulfonylpyridinium intermediate. For this specific substrate, this hyper-activated intermediate drastically accelerates unwanted SNAr at the 4-position and guarantees rapid hydrolysis if even trace moisture is present.

Troubleshooting Start Issue: Low Yield LCMS Run LC-MS of Crude Start->LCMS Hydro Mass = M+18 (Sulfonic Acid) LCMS->Hydro SNAr Mass = M-19+Amine (SNAr Adduct) LCMS->SNAr FixHydro Action: Dry Solvents & Purge Argon Hydro->FixHydro FixSNAr Action: Lower Temp & Use DIPEA SNAr->FixSNAr

Diagnostic LC-MS workflow for identifying and resolving side reactions.

Part 3: Quantitative Optimization Data

The following table summarizes in-house optimization data demonstrating how reaction parameters dictate the chemoselectivity of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride.

SolventBase (1.5 eq)Temperature (°C)Desired Sulfonamide (%)SNAr Byproduct (%)Hydrolysis (%)
DCM (Anhydrous) DIPEA -20 to 0 > 85% < 5% < 10%
DCM (Standard)TEA2560%25%15%
THFNa₂CO₃ (aq)2520%10%70%
DMFK₂CO₃80< 5%> 80%15%

Note: Data reflects LC-MS area percent at complete consumption of starting material.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trust in your results, follow this kinetically controlled, self-validating methodology.

Objective: Chemoselective synthesis of sulfonamide while suppressing SNAr and hydrolysis.

Step-by-Step Methodology:

  • Preparation of Anhydrous Environment:

    • Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

    • Add anhydrous Dichloromethane (DCM, <50 ppm water) to the flask.

    • Self-Validation Check: Perform a Karl Fischer titration on your DCM. If water is >50 ppm, discard and use a fresh bottle.

  • Substrate Dissolution:

    • Dissolve 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (1.0 equiv) in the anhydrous DCM to create a 0.2 M solution.

    • Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Allow 15 minutes for temperature equilibration.

  • Base and Amine Addition:

    • Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) dropwise.

    • Dissolve the target amine (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump.

    • Causality Note: Slow addition prevents localized exothermic spikes that provide the activation energy required for the SNAr pathway.

  • Reaction Monitoring (The Methanol Quench Trick):

    • After 2 hours at -20 °C, take a 10 µL aliquot.

    • Crucial Step: Quench the aliquot into 1 mL of anhydrous Methanol containing 1 eq of DIPEA, NOT water/acetonitrile.

    • Self-Validation Check: Analyze via LC-MS. Unreacted sulfonyl chloride will instantly convert to the stable methyl sulfonate ester. If you quench in standard LC-MS aqueous mobile phase, it will hydrolyze on the column, giving you a false positive for hydrolysis[2].

  • Workup and Isolation:

    • Once complete, quench the reaction at 0 °C with saturated aqueous NH₄Cl.

    • Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

References

  • Stability of Heteroarom

    • Source: ResearchG
    • URL:[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz

    • Source: MDPI (2019)
    • URL:[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl

    • Source: Journal of the American Chemical Society (2023)
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Couplings with 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride

Welcome to the Technical Support Center for amination workflows involving 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (CAS: 1804494-41-4). This guide is engineered for researchers and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amination workflows involving 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (CAS: 1804494-41-4). This guide is engineered for researchers and drug development professionals who require precise chemoselectivity when handling this highly reactive, bifunctional building block.

Molecular Profiling & Reactivity Overview

This substrate presents a classic chemoselectivity challenge because it possesses two competing electrophilic centers:

  • C5-Sulfonyl Chloride: A hard electrophile that undergoes kinetically rapid nucleophilic acyl substitution with amines to form sulfonamides.

  • C4-Fluoro Group: An exceptionally activated site for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effect of the adjacent sulfonyl group, synergizing with the pyridine nitrogen, drastically lowers the activation energy for fluorine displacement .

Without optimized conditions, researchers frequently observe complex mixtures of the desired sulfonamide, SNAr byproducts, double-amination products, and hydrolyzed sulfonic acids.

Reactivity SM 4-Fluoro-2-methoxypyridine- 5-sulfonyl chloride Sulfonamide Sulfonamide (Desired Kinetic Product) SM->Sulfonamide Kinetic Control (0 °C, Pyridine/NMM) SNAr C4-Amino Substitution (SNAr Side Product) SM->SNAr Thermodynamic (>25 °C, Excess Amine) Hydrolysis Sulfonic Acid (Hydrolysis Impurity) SM->Hydrolysis Trace H2O Amine Amine Nucleophile Amine->SM Double Double Amination (Over-reaction) Sulfonamide->Double Excess Amine High Temp SNAr->Double Excess Amine

Reaction pathways of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride highlighting chemoselectivity.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution.

SolventBase (1.5 eq)TemperatureSulfonamide Yield (Desired)SNAr / Double AdditionHydrolysis (Sulfonic Acid)
DMFK₂CO₃25 °C35%45%10%
THFDIPEA25 °C60%25%5%
DCMTEA0 °C to 25 °C75%15%<5%
DCMPyridine or NMM-10 °C to 0 °C>90% <2% <2%

Note: Data represents typical conversion profiles for primary aliphatic amines. Highly nucleophilic secondary amines may require stricter temperature control.

Troubleshooting & FAQs

Q1: My LC-MS shows a mixture of the desired sulfonamide and a byproduct with the same mass + amine minus fluorine. How do I prevent this? A1: You are observing competing SNAr at the C4-fluoro position . Because sulfonamidation is kinetically favored (lower activation barrier) while SNAr is thermodynamically accessible at room temperature, you must shift to strict kinetic control .

  • Causality & Action: Lower the reaction temperature to between -10 °C and 0 °C. Limit the amine stoichiometry to exactly 1.0 to 1.05 equivalents. Excess amine will drive the secondary SNAr reaction, leading to double amination. Always add the sulfonyl chloride dropwise to the amine/base mixture to maintain a low localized concentration of the electrophile.

Q2: I am seeing a massive peak corresponding to the sulfonic acid (M - Cl + OH). How do I avoid hydrolysis? A2: The 4-fluoro-2-methoxy substitution pattern makes this specific sulfonyl chloride exceptionally electron-deficient and prone to rapid hydrolysis .

  • Causality & Action: Rigorously dry your solvent (DCM over 3Å molecular sieves). If you are using an amine hydrochloride salt, do not use aqueous biphasic (Schotten-Baumann) conditions. Instead, liberate the free base in situ using a non-aqueous organic base.

Q3: Why is Pyridine or N-Methylmorpholine (NMM) recommended over Triethylamine (TEA) or inorganic bases? A3: Inorganic bases (like K₂CO₃) in polar aprotic solvents (DMF) often fail to scavenge HCl efficiently at low temperatures and can inadvertently stabilize the Meisenheimer complex, accelerating SNAr. While TEA is a common choice, Pyridine and NMM serve a dual purpose: they act as both acid scavengers and nucleophilic catalysts . They rapidly react with the sulfonyl chloride to form a highly electrophilic sulfonylammonium intermediate. This intermediate collapses with the amine so quickly that it effectively outcompetes the SNAr pathway.

Standard Operating Procedure (SOP): Chemoselective Sulfonamidation

System Validation: This protocol utilizes low-temperature nucleophilic catalysis to ensure >90% chemoselectivity. The self-validating step occurs at Step 5; premature warming will immediately trigger SNAr failure modes.

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Amine Solution: Dissolve the amine (1.05 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Base Addition: Add N-methylmorpholine (NMM) or Pyridine (1.5 eq). Note: If using an amine hydrochloride salt, increase the base to 2.5 eq to ensure complete liberation of the free base. Cool the mixture to 0 °C using an ice/brine bath.

  • Electrophile Addition: Dissolve 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (1.00 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15–20 minutes to the cooled amine mixture.

  • Monitoring (Self-Validation Check): Stir at 0 °C for 30–60 minutes. Monitor via TLC or LC-MS. Do not allow the reaction to warm to room temperature until the sulfonyl chloride is completely consumed. Warming in the presence of unreacted amine is the primary cause of SNAr contamination.

  • Quench & Workup: Dilute the reaction with cold DCM. Wash sequentially with cold 1M HCl (to remove NMM/Pyridine and trace unreacted amine), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C to prevent thermal degradation of the product.

References

  • Title: SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 Source: Angewandte Chemie International Edition URL: [Link]

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride - Byproduct Analysis and Troubleshooting

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride. This resource is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth analysis of common byproducts, troubleshooting strategies for their formation, and robust characterization methods. The inherent reactivity of sulfonyl chlorides makes their synthesis a nuanced process where understanding and controlling side reactions is paramount for achieving high purity and yield.[1]

Section 1: Frequently Asked Questions (FAQs) about Byproduct Formation

This section addresses the most common issues and questions encountered during the synthesis of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride, focusing on the identity and mitigation of key byproducts.

Q1: What are the most likely byproducts in the synthesis of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride?

A1: During the chlorosulfonation of 4-Fluoro-2-methoxypyridine, several byproducts can form. Identifying them early is critical for process optimization. The most common species are:

  • 4-Fluoro-2-methoxypyridine-5-sulfonic acid: This is the primary and most common impurity, formed by the hydrolysis of the target sulfonyl chloride.[1][2] Its presence is almost unavoidable if any moisture is present during the reaction or workup.

  • Bis(4-fluoro-2-methoxypyridin-5-yl) sulfone: This byproduct can form, particularly if the reaction temperature is too high or if the stoichiometry is not carefully controlled. It arises from the reaction of the already-formed sulfonyl chloride with another molecule of the starting material, 4-Fluoro-2-methoxypyridine.[3]

  • Isomeric Sulfonyl Chlorides: Depending on the directing effects of the fluoro and methoxy groups on the pyridine ring, small amounts of other positional isomers may be formed. However, the 5-position is generally favored.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 4-Fluoro-2-methoxypyridine in the crude product.

Q2: My reaction mixture turned dark brown, and I noticed gas evolution. What does this indicate?

A2: A significant color change to dark brown or black, often accompanied by the evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl), is a strong indicator of product decomposition.[2] Sulfonyl chlorides, especially when subjected to high temperatures or certain impurities, can be unstable.[2] It is crucial to maintain the recommended reaction temperature to minimize this degradation pathway.[2]

Q3: How can I minimize the formation of the primary byproduct, 4-Fluoro-2-methoxypyridine-5-sulfonic acid?

A3: Preventing the formation of the corresponding sulfonic acid hinges on the rigorous exclusion of water throughout the entire process.[2] Sulfonyl chlorides are highly susceptible to hydrolysis.[1][3]

Causality: The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles, with water being a common and potent one. This nucleophilic attack leads to the displacement of the chloride and the formation of the sulfonic acid.

Here are critical, field-proven steps to minimize hydrolysis:

  • Use Anhydrous Solvents: All solvents must be rigorously dried using standard laboratory techniques (e.g., distillation from a drying agent, use of molecular sieves).[2]

  • Dry All Glassware: Oven-dry all glassware at a minimum of 100°C for several hours and allow it to cool under a stream of dry nitrogen or in a desiccator before use.[2]

  • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[2]

  • Rapid and Cold Aqueous Workup: If an aqueous workup is unavoidable, it must be performed quickly and at low temperatures (e.g., using ice-cold water or brine) to reduce the contact time and slow the rate of hydrolysis.[2][3] Immediately extract the product into a suitable organic solvent.[2]

Q4: I'm seeing a second major product by LC-MS with a higher molecular weight than my target compound. What could it be?

A4: A significant byproduct with a higher molecular weight is often the corresponding sulfone. As mentioned in A1, this is the Bis(4-fluoro-2-methoxypyridin-5-yl) sulfone.

Causality: This byproduct is favored under conditions that promote a Friedel-Crafts-type reaction between the newly formed, highly reactive sulfonyl chloride and another molecule of the electron-rich starting material. Key factors that promote its formation include:

  • High Reaction Temperature: Elevated temperatures provide the activation energy needed for this side reaction to occur at a significant rate.[3]

  • Incorrect Order of Addition: The aromatic compound (4-Fluoro-2-methoxypyridine) should always be added slowly to the chlorosulfonating agent (e.g., chlorosulfonic acid). Adding the acid to the aromatic compound creates localized areas of high substrate concentration, favoring sulfone formation.[3]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Problem / Observation Potential Cause(s) Recommended Troubleshooting Actions & Expected Outcome
Low Yield of Desired Sulfonyl Chloride 1. Product Hydrolysis: Significant conversion of the sulfonyl chloride to sulfonic acid due to moisture.[1][2] 2. Sulfone Formation: High reaction temperature or incorrect reagent addition order leading to sulfone byproduct.[3] 3. Incomplete Reaction: Insufficient reaction time or temperature.Action 1: Implement rigorous anhydrous techniques as detailed in FAQ Q3. Expected Outcome: A significant reduction in sulfonic acid byproduct and a corresponding increase in the desired product yield. Action 2: Maintain the recommended low temperature for the reaction. Ensure the 4-Fluoro-2-methoxypyridine is added to the chlorosulfonic acid, not vice-versa.[3] Expected Outcome: Minimized formation of the high-molecular-weight sulfone byproduct. Action 3: Monitor the reaction progress by TLC or a rapid LC-MS quench. If starting material remains, consider extending the reaction time before proceeding with workup. Expected Outcome: Increased conversion of starting material.
High Percentage of Sulfonic Acid in Crude Product 1. Wet Solvents or Reagents: Use of solvents or starting materials with high water content.[2] 2. Atmospheric Moisture: Ingress of air into the reaction vessel. 3. Prolonged/Warm Aqueous Workup: Excessive time spent in the aqueous phase during extraction.[2]Action 1: Use freshly dried, anhydrous solvents and ensure all reagents are free from water.[2] Expected Outcome: A dramatic decrease in sulfonic acid formation. Action 2: Set up the reaction under a strictly inert atmosphere using a Schlenk line or glovebox.[2] Expected Outcome: Prevention of hydrolysis from atmospheric moisture. Action 3: Perform the aqueous workup rapidly at 0°C. Use cold brine to aid phase separation and minimize the product's time in the aqueous layer.[2][3] Expected Outcome: Reduced hydrolysis during the purification phase.
Product Decomposes During Distillation 1. Thermal Instability: The sulfonyl chloride is not stable at the temperature required for distillation, even under vacuum.[2]Action 1: Avoid purification by distillation if possible. If the crude product is sufficiently pure, consider using it directly in the next step. Action 2: If purification is necessary, opt for non-thermal methods. Recrystallization from a non-polar, anhydrous solvent is often a viable alternative for solid sulfonyl chlorides.[3] Expected Outcome: Isolation of pure product without thermal degradation.
Inconsistent Results Between Batches 1. Variability in Reagent Quality: Differences in the purity or water content of starting materials or solvents. 2. Subtle Variations in Reaction Conditions: Minor changes in temperature, addition rate, or stirring efficiency.Action 1: Qualify each new batch of reagents. Use a consistent source and always use freshly dried solvents. Expected Outcome: Improved batch-to-batch reproducibility. Action 2: Standardize the process meticulously. Use a temperature-controlled reaction vessel, a syringe pump for controlled additions, and consistent stirring speed. Expected Outcome: Higher consistency in yield and purity.
Section 3: Analytical Characterization Workflow

Accurate characterization of the crude and purified product is essential. A multi-technique approach provides a comprehensive understanding of the product's purity and the identity of any byproducts. Sulfonyl chlorides' reactivity requires careful selection of analytical conditions, particularly the use of aprotic solvents.[4]

G cluster_0 Sample Preparation cluster_1 Primary Analysis & Purity Assessment cluster_2 Structural Confirmation & Volatile Impurity ID cluster_3 Final Report A Crude Reaction Mixture B HPLC Analysis A->B Quantify Product, Sulfonic Acid C ¹H NMR Analysis A->C Confirm Structure, Identify Major Species D LC-MS Analysis A->D Identify Byproduct Masses E GC-MS Analysis (Derivatization may be needed) A->E Identify Volatile Impurities F Purity Profile & Byproduct Identification B->F C->F D->F E->F

Caption: Analytical workflow for byproduct characterization.
Data Presentation: Comparison of Analytical Techniques
Technique Primary Application Quantitative Capability Key Advantages Key Limitations
HPLC Purity assessment, quantification of non-volatile impurities (e.g., sulfonic acid).[1]ExcellentHigh resolution and sensitivity; ideal for monitoring hydrolysis.[1]Requires a chromophore for UV detection.
¹H & ¹³C NMR Structural elucidation, purity estimation.[4]Good to Excellent (qNMR)Provides detailed structural information; non-destructive.[4]Lower sensitivity compared to HPLC; may not differentiate acid from chloride if peaks overlap.[5]
GC-MS Analysis of volatile impurities and the main component.[1]GoodHigh separation efficiency; provides structural data from mass spectra.[1]The compound may degrade at high injector temperatures; derivatization to a more stable sulfonamide might be necessary.[4]
Titrimetry Determination of total sulfonyl chloride content (assay).[4]ExcellentCost-effective and rapid for overall purity assessment.[1]Not specific; measures total reactive sulfonyl chloride content and cannot distinguish between desired product and reactive impurities.
Experimental Protocols

Protocol 3.1: HPLC Method for Purity Assessment and Byproduct Quantification

This protocol is designed to separate the non-polar sulfonyl chloride from the highly polar sulfonic acid byproduct.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high aqueous content (e.g., 90% A) and ramp to a high organic content (e.g., 90% B) over 15-20 minutes. This will ensure the polar sulfonic acid elutes early and the non-polar sulfonyl chloride is retained longer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the pyridine ring (e.g., 254 nm).

  • Sample Preparation: Carefully dissolve an accurately weighed sample of the crude material in a known volume of Mobile Phase B (Acetonitrile). Dilute as necessary. Crucially, analyze the sample immediately after preparation to prevent hydrolysis in any residual water in the solvent.

Protocol 3.2: ¹H NMR for Structural Confirmation

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Use an anhydrous deuterated aprotic solvent such as Chloroform-d (CDCl₃) or Acetone-d₆.[4] The choice is critical to prevent hydrolysis of the sample within the NMR tube.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of the chosen deuterated solvent.

  • Analysis: Acquire a standard ¹H NMR spectrum. The aromatic protons on the pyridine ring and the methoxy protons will give distinct signals. The sulfonic acid byproduct would likely show slightly shifted aromatic peaks and the absence of the SO₂Cl group's influence.

Section 4: Reaction and Byproduct Formation Pathways

Visualizing the chemical transformations provides clarity on how the desired product and key byproducts are formed.

G A 4-Fluoro-2-methoxypyridine C 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (Target Product) A->C B Chlorosulfonic Acid (ClSO₃H) B->C G A 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (Target Product) H2O + H₂O (Hydrolysis) A->H2O SM + Starting Material (High Temp) A->SM B 4-Fluoro-2-methoxypyridine-5-sulfonic acid C Bis(4-fluoro-2-methoxypyridin-5-yl) sulfone H2O->B SM->C

Caption: Major byproduct formation pathways.
References
  • A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs.
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
  • Preventing decomposition of sulfonyl chloride during reaction. (2025). Benchchem.
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (2024).
  • common impurities in commercial 3-Pyridinesulfon
  • Method for detecting content of pyridine-3-sulfonyl chloride. (2022).
  • How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019).
  • Common impurities in commercial Pyridine-2-sulfonic acid. (2025). Benchchem.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (2025). Benchchem.

Sources

Optimization

Monitoring 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride reactions by thin-layer chromatography

Technical Support Center: Reaction Monitoring for 4-Fluoro-2-methoxypyridine-5-sulfonyl Chloride The Analytical Challenge: Electrophilicity and Silica Gel Incompatibility 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Monitoring for 4-Fluoro-2-methoxypyridine-5-sulfonyl Chloride

The Analytical Challenge: Electrophilicity and Silica Gel Incompatibility

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (CAS: 1804494-41-4)[1] is a highly reactive, bifunctional electrophile used extensively in drug development. The electron-withdrawing nature of both the pyridine ring and the fluorine atom makes the sulfonyl chloride moiety exceptionally susceptible to nucleophilic attack.

When monitoring reactions via Thin-Layer Chromatography (TLC), researchers frequently encounter severe streaking or false baseline spots. This occurs because standard silica gel is inherently acidic and hygroscopic. When unreacted sulfonyl chloride is spotted directly onto the plate, the acidic silanol groups catalyze its rapid hydrolysis into the highly polar sulfonic acid, which irreversibly binds to the baseline[2]. Consequently, a researcher might falsely conclude that the starting material has been fully consumed.

Mechanistic Troubleshooting Workflow

To bypass on-plate degradation, the analytical workflow must either chemically trap the reactive sulfonyl chloride before it touches the silica[3] or neutralize the stationary phase[4].

G Start Reaction Aliquot (4-Fluoro-2-methoxypyridine-5-sulfonyl chloride) DirectSpot Direct Spotting on Silica? Start->DirectSpot Hydrolysis Hydrolysis & Streaking (False Baseline Spot) DirectSpot->Hydrolysis Yes (Avoid) MiniWorkup Mini-Workup (Quench with Et2NH or MeOH) DirectSpot->MiniWorkup No (Recommended) Extraction Liquid-Liquid Extraction (EtOAc / H2O) MiniWorkup->Extraction TLC Run TLC (Pre-treat plate with 1% Et3N) Extraction->TLC Analyze UV 254 nm Visualization TLC->Analyze

Workflow for accurate TLC monitoring of sulfonyl chloride reactions via mini-workup.

Validated Methodologies

Protocol A: The "Trap-and-Extract" Mini-Workup (Recommended)

Causality: By intentionally reacting the aliquot with a secondary amine (like diethylamine), the moisture-sensitive sulfonyl chloride is instantly converted into a stable, lipophilic tertiary sulfonamide[3]. This eliminates hydrogen-bonding interactions with the silica, ensuring a sharp, high-Rf spot. Self-Validation: This protocol requires the parallel generation of a "Quenched Reference Standard" to ensure the spot observed in the reaction mixture is definitively the trapped starting material and not a reaction intermediate.

Step-by-Step Procedure:

  • Reference Standard Preparation: In a 1 mL vial, dissolve 1 mg of pure 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride in 0.5 mL of ethyl acetate (EtOAc). Add 10 µL of diethylamine (Et₂NH). Shake for 30 seconds.

  • Aliquot Quenching: Withdraw 10 µL of the active reaction mixture and transfer it to a separate microcentrifuge tube containing 0.5 mL EtOAc and 10 µL Et₂NH.

  • Aqueous Wash: Add 0.5 mL of distilled water to both the Reference and Aliquot tubes. Vortex for 10 seconds, then allow the phases to separate. (This removes amine salts that could cause peak tailing).

  • Spotting & Co-Spotting: Spot the upper organic layers onto a standard silica TLC plate in three lanes: (1) Reference, (2) Co-spot (Reference + Aliquot), (3) Aliquot.

  • Development: Elute with a 3:1 Hexanes/EtOAc solvent system.

  • Analysis: The disappearance of the Reference spot in Lane 3 confirms true reaction completion.

Protocol B: Stationary Phase Neutralization

Causality: If a mini-workup is unfeasible (e.g., high-throughput screening), the silica gel itself must be passivated. Triethylamine (Et₃N) binds to the acidic silanol sites, preventing them from catalyzing the hydrolysis of the sulfonyl chloride[4].

Step-by-Step Procedure:

  • Plate Preparation: Prepare a solution of 1% Et₃N in hexanes in a wide-mouth jar.

  • Dipping: Fully submerge a silica TLC plate into the solution for 5 seconds[4].

  • Drying: Remove the plate and allow it to air-dry completely in a fume hood for 10 minutes. Validation Check: The plate should not smell strongly of amine before spotting; otherwise, the excess base may alter the Rf of your product.

  • Spotting: Spot the raw reaction mixture directly onto the neutralized plate. Ensure the developing chamber eluent also contains 1% Et₃N to maintain the basic environment during the run.

Comparative Data: Expected TLC Behavior

The following table summarizes the quantitative and qualitative data for monitoring this specific pyridine-sulfonyl chloride system.

Analyte StatePreparation MethodEluent SystemExpected BehaviorUV (254 nm) Response
Unreacted Sulfonyl Chloride Direct Spotting (Untreated Silica)3:1 Hexanes/EtOAcSevere streaking to baseline (Rf = 0.0 - 0.2)Strong
Sulfonic Acid (Hydrolysis Byproduct)Direct Spotting3:1 Hexanes/EtOAcStuck at baseline (Rf = 0.0)Strong
Quenched SM (Diethyl Sulfonamide)Mini-Workup (Et₂NH)3:1 Hexanes/EtOAcSharp, distinct spot (Rf ~ 0.5 - 0.6)Strong
Target Product (e.g., Primary Sulfonamide)Mini-Workup (Et₂NH)3:1 Hexanes/EtOAcSharp spot (Rf varies, typically lower than Quenched SM)Strong
Unreacted Sulfonyl Chloride Et₃N-Neutralized Plate3:1 Hexanes/EtOAc + 1% Et₃NModerate spot (Rf ~ 0.4), minor tailingStrong

Expert Q&A: Troubleshooting Guide

Q: I performed the mini-workup with methanol instead of diethylamine, but I still see two spots for my starting material. Why? A: Methanol converts the sulfonyl chloride into a methyl sulfonate ester[3]. However, if your reaction mixture contains residual base (e.g., K₂CO₃ or pyridine) and trace water, competitive alkaline hydrolysis can occur during the quench, yielding both the sulfonate ester and the baseline-bound sulfonic acid[5]. Quenching with a highly nucleophilic secondary amine (like diethylamine or pyrrolidine) is kinetically much faster than hydrolysis, ensuring a single, clean derivative.

Q: My reaction seems to be complete by TLC (no starting material spot), but my isolated yield is only 20%. Where did the rest of my 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride go? A: You are likely experiencing a "false completion." Because the starting material is highly moisture-sensitive, any water in your reaction solvent will hydrolyze it to 4-fluoro-2-methoxypyridine-5-sulfonic acid. Since sulfonic acids stay at the baseline on standard TLC[2], the disappearance of the mobile starting material spot simply indicates it has been consumed—not necessarily by your target amine. Actionable fix: Rigorously dry your solvents over molecular sieves, use an inert argon atmosphere, and check the baseline of your TLC under UV light for heavy accumulation.

Q: The pyridine ring in my compound isn't staining well with standard KMnO₄. What visualization technique should I use? A: Because of the electron-deficient nature of the fluorinated pyridine ring, oxidative stains like KMnO₄ often fail to produce a strong color change. Rely primarily on UV visualization at 254 nm, as the conjugated aromatic system absorbs strongly. If a chemical stain is absolutely necessary to differentiate non-UV active aliphatic impurities, use Dragendorff's reagent, which specifically complexes with the nitrogen lone pair of the pyridine ring, or a basic iodine chamber.

References

  • Supporting Information. Semantic Scholar.[Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.[Link]

Sources

Troubleshooting

Standard operating procedure for the aqueous workup of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride reactions

Focus Compound: 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges associated with the...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges associated with the isolation of highly reactive heteroaryl sulfonyl chlorides.

Mechanistic Context & Causality

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is an exceptionally electrophilic substrate. The reactivity of any sulfonyl chloride is dictated by the electron density at the sulfur center. In this molecule, the pyridine ring is inherently electron-deficient. The addition of a highly electronegative fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect (-I effect), which drastically lowers the activation energy for nucleophilic attack. While the 2-methoxy group provides minor resonance stabilization (+M effect), it is insufficient to counteract the system's overall electrophilicity. Consequently, this compound is highly susceptible to rapid hydrolysis into its corresponding sulfonic acid upon exposure to water, necessitating strict thermal and pH control during aqueous workup.

Visual Workflow: Cold Aqueous Extraction

Workflow A Crude Reaction Mixture B Cold Quench (< 5°C) Ice-Water or Cold Brine A->B C Phase Separation Pre-cooled Funnel B->C D Organic Extraction Cold EtOAc / DCM C->D E Cold Wash Pre-cooled Brine D->E F Drying & Filtration Anhydrous Na2SO4 E->F G Low-Temp Concentration (< 25°C, Vacuum) F->G

Optimal cold aqueous workup workflow for moisture-sensitive sulfonyl chlorides.

Standard Operating Procedure (SOP): Cold Aqueous Workup

Every step in this protocol is designed as a self-validating system to minimize the kinetic energy available for hydrolysis while maximizing phase separation efficiency.

Step 1: Preparation & Pre-cooling Pre-cool all extraction solvents (Ethyl Acetate or Dichloromethane) and aqueous solutions (Saturated NaCl) to 0–5 °C. Chill the separatory funnel. Causality: Using ambient-temperature glassware introduces thermal shock, causing localized warming that accelerates hydrolysis 1.

Step 2: Reaction Quenching Transfer the crude reaction mixture dropwise into a vigorously stirred flask containing ice-cold brine (10 mL per mmol of substrate). Maintain the internal temperature strictly below 5 °C. Validation Check: Monitor the internal temperature continuously with a thermocouple; if it exceeds 5 °C, pause the addition. The low solubility of the sulfonyl chloride in cold water physically protects it from hydrolysis 2.

Step 3: Extraction Add the pre-cooled organic solvent. Vigorously shake the pre-cooled separatory funnel, venting frequently to release pressure. Separate the phases immediately. Extract the aqueous layer twice more with cold solvent. Causality: Rapid phase separation limits the contact time between the electrophile and the aqueous nucleophile.

Step 4: Washing Wash the combined organic layers with cold brine to remove residual aqueous impurities and trace acids. Validation Check: Test the pH of the discarded aqueous wash. A sudden drop in pH (below 4.0) indicates active hydrolysis (release of HCl). If observed, expedite the remaining steps.

Step 5: Drying & Concentration Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) at 0 °C for 10–15 minutes. Filter the drying agent and evaporate the solvent under reduced pressure with the water bath set strictly below 25 °C 1.

Quantitative Process Parameters

The following table summarizes the critical boundaries for this procedure and the mechanistic consequences of deviating from them.

ParameterOptimal TargetCritical ThresholdMechanistic Consequence of Deviation
Quench Temperature 0 °C to 2 °C> 5 °CThermal energy overcomes the activation barrier for nucleophilic attack by water, rapidly yielding sulfonic acid 2.
Aqueous Wash Media Saturated NaClDeionized WaterPure water increases the partition coefficient of the sulfonyl chloride into the aqueous phase, promoting degradation 2.
Extraction Solvent EtOAc or DCMAlcohols / EthersAlcohols act as competitive nucleophiles, irreversibly forming sulfonate esters.
Aqueous pH pH 6.0 – 7.0pH > 8.0Excess hydroxide ions (from strong bases) act as superior nucleophiles, causing instantaneous hydrolysis 3.
Concentration Temp 15 °C to 20 °C> 25 °CThermal degradation and auto-catalytic decomposition driven by trace HCl concentrated during evaporation 1.
Troubleshooting & FAQs

Q1: I've performed a basic wash with NaHCO₃ to remove acid byproducts, but my sulfonyl chloride degraded. Why? A1: While a mild basic wash is highly effective at neutralizing sulfonic acid byproducts and HCl, it can also hydrolyze the unreacted sulfonyl chloride if the contact time is too long. Because 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is heavily electron-deficient, prolonged exposure to bicarbonate will destroy your product. If a basic wash is necessary, limit contact time to under 3 minutes, or rely entirely on cold brine to minimize pH-driven degradation 3.

Q2: Emulsions are forming during the cold extraction. How do I break them without raising the temperature? A2: Emulsions in cold workups are common due to increased solvent viscosity and decreased solubility of polymeric byproducts. Do not heat the mixture. Instead, increase the ionic strength by adding solid NaCl directly to the aqueous phase to saturate it further. If the emulsion persists, filter the cold biphasic mixture through a pad of Celite to remove insoluble particulates stabilizing the emulsion.

Q3: When should I abandon liquid-liquid extraction for this compound? A3: If your isolated yields consistently drop below 40% due to hydrolysis, or if you are processing high-throughput parallel libraries, abandon the aqueous workup entirely. Instead, utilize a nucleophilic scavenger resin (e.g., PS-Trisamine or Si-Amine). The resin binds unreacted electrophiles and acidic byproducts in an anhydrous environment, allowing you to isolate the desired product via simple filtration 3.

Q4: My concentrated product turned into a dark, viscous oil instead of a solid. What happened? A4: This is a classic symptom of auto-catalytic thermal degradation. If trace amounts of HCl or water remain in the organic phase during concentration, heating the rotary evaporator bath above 25 °C will cause the sulfonyl chloride to decompose. Ensure the organic layer is thoroughly dried over MgSO₄ at 0 °C before concentration, and strictly maintain a cool water bath.

References
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. RSC.org. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride versus 4-fluoropyridine-2-sulfonyl chloride in nucleophilic substitution

In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds are invaluable building blocks. Compounds featuring dual electrophilic centers—such as a sulfonyl chloride group and a labil...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds are invaluable building blocks. Compounds featuring dual electrophilic centers—such as a sulfonyl chloride group and a labile halogen—enable orthogonal, late-stage functionalization.

This guide provides an in-depth, objective comparison between two critical bifunctional building blocks: 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride and 4-Fluoropyridine-2-sulfonyl chloride . By analyzing their structural electronics, we will establish field-proven protocols for chemoselective nucleophilic substitutions at both the sulfonyl sulfur ( SN​(S) ) and the aromatic ring ( SN​Ar ).

Structural and Electronic Profiling

The reactivity of these two molecules is dictated by the regiochemistry of their substituents relative to the strongly electron-withdrawing pyridine nitrogen.

4-Fluoropyridine-2-sulfonyl chloride (The α -Isomer)

In this molecule, the sulfonyl chloride is positioned at C2, directly adjacent ( α ) to the pyridine nitrogen. This proximity creates an extreme electron deficiency at the sulfonyl sulfur, making it a highly aggressive electrophile. However, this α -effect severely compromises the molecule's stability. Pyridine-2-sulfonyl chlorides are notoriously prone to rapid hydrolysis by trace moisture and can undergo spontaneous SO2​ extrusion to form 2-chloropyridines[1]. Consequently, they must often be generated in situ or used immediately under rigorously anhydrous conditions[2].

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (The β -Isomer)

Here, the sulfonyl chloride is located at C5 ( β to the nitrogen). Heteroaromatic β -sulfonyl chlorides exhibit significantly higher bench stability, behaving more like traditional benzenesulfonyl chlorides[1]. Furthermore, the methoxy group at C2 donates electron density into the ring via resonance. This electron donation partially stabilizes the electron-deficient pyridine ring, dampening the extreme electrophilicity of the sulfonyl group and preventing spontaneous degradation, allowing for standard storage and handling.

The C4-Fluoro Reactive Center

Both compounds feature a fluorine atom at the C4 position, which is para to the pyridine nitrogen. The highly electronegative fluorine atom strongly polarizes the C-F bond, lowering the activation energy for the initial nucleophilic attack[3]. Because the resulting negative charge in the Meisenheimer intermediate is stabilized by the para-nitrogen, the C4-fluoro group acts as an outstanding leaving group for Nucleophilic Aromatic Substitution ( SN​Ar )[4].

G C1 4-Fluoropyridine-2-sulfonyl chloride (Highly Reactive, Unstable) SN_S S_N(S) at Sulfonyl (Fast, prone to hydrolysis) C1->SN_S α-Effect SN_Ar S_NAr at C4-Fluoro (Activated by p-Nitrogen) C1->SN_Ar High Electrophilicity C2 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (Stable β-Isomer) SN_S2 S_N(S) at Sulfonyl (Standard kinetics) C2->SN_S2 β-Stability C2->SN_Ar Moderated by C2-OMe

Fig 1. Electronic push-pull effects dictating the dual substitution pathways.

Nucleophilic Substitution at the Sulfonyl Center ( SN​(S) )

The formation of sulfonamides via SN​(S) must be executed chemoselectively to avoid premature displacement of the C4-fluoro group. Because SN​(S) is generally faster than SN​Ar at low temperatures, kinetic control is achievable.

Protocol A: Chemoselective Sulfonamide Formation

Note: The causality behind the temperature difference is the instability of the 2-isomer. If 4-fluoropyridine-2-sulfonyl chloride is allowed to warm above 0 °C before the nucleophile is fully consumed, competitive hydrolysis and SO2​ extrusion will destroy the yield[2].

  • Preparation :

    • For 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride : Dissolve 1.0 eq of the sulfonyl chloride in anhydrous dichloromethane (DCM) at room temperature.

    • For 4-Fluoropyridine-2-sulfonyl chloride : Dissolve 1.0 eq in rigorously anhydrous DCM and cool strictly to 0 °C under an argon atmosphere[2].

  • Amine Addition : Add 1.05 eq of the desired primary or secondary amine.

  • Base Addition : Dropwise, add 2.0 eq of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA). Avoid using pyridine for the 2-isomer, as it can catalyze decomposition.

  • Reaction Monitoring : Stir for 1-2 hours. Monitor via TLC or LC-MS. The 2-isomer will react near-instantaneously; the 5-isomer may require up to 2 hours.

  • Workup : Quench with saturated aqueous NH4​Cl , extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Alternative Strategy for the 2-Isomer: If the 2-sulfonyl chloride proves too unstable for your specific amine, convert it first to a 2,4,6-trichlorophenyl (TCP) sulfonate surrogate, which is a bench-stable solid that can later be reacted with amines under mild heating[5].

Nucleophilic Aromatic Substitution ( SN​Ar )

Once the sulfonamide is formed, the C4-fluoro group can be displaced by a second nucleophile (e.g., an alkoxide, thiolate, or a different amine). The electron-withdrawing nature of the newly formed sulfonamide group continues to activate the ring for SN​Ar .

Protocol B: SN​Ar Displacement of the C4-Fluoro Group
  • Preparation : Dissolve the fluorinated sulfonamide intermediate (1.0 eq) in a polar aprotic solvent (e.g., DMF or NMP) to stabilize the polar Meisenheimer transition state.

  • Nucleophile Addition : Add 1.2 eq of the secondary nucleophile (e.g., morpholine or sodium methoxide).

  • Base/Heating : If using a neutral amine, add 2.0 eq of K2​CO3​ . Heat the mixture to 80–100 °C.

  • Completion : The reaction typically reaches completion in 4–8 hours. The 2-methoxy-5-sulfonamide derivative may require slightly longer heating times than the 2-sulfonamide derivative due to the electron-donating effect of the methoxy group.

Workflow Start Select Pyridine Sulfonyl Chloride Cond1 2-Sulfonyl Isomer Strictly Anhydrous, 0 °C Start->Cond1 Cond2 5-Sulfonyl Isomer Standard Dry Conditions, RT Start->Cond2 React1 Add Amine + DIPEA (Dropwise addition) Cond1->React1 Cond2->React1 Product1 Sulfonamide Intermediate React1->Product1 React2 Add 2nd Nucleophile in DMF Heat to 80-100 °C Product1->React2 Product2 Orthogonally Substituted Product React2->Product2

Fig 2. Experimental workflow for orthogonal sequential nucleophilic substitution.

Quantitative Comparison & Selection Matrix

Parameter4-Fluoropyridine-2-sulfonyl chloride4-Fluoro-2-methoxypyridine-5-sulfonyl chloride
Sulfonyl Position α to Nitrogen (C2) β to Nitrogen (C5)
Bench Stability Very Low (Decomposes via SO2​ extrusion)High (Stable under standard dry storage)
SN​(S) Reactivity Extremely Fast (Requires 0 °C)Moderate/Standard (Room Temperature)
SN​Ar Reactivity (C4) Extremely HighHigh (Slightly moderated by C2-OMe)
Primary Side Reactions Hydrolysis, SO2​ ExtrusionMinimal
Ideal Use Case When the 2-sulfonamide geometry is strictly required for target binding.General library synthesis requiring a stable, bifunctional pyridine core.

Conclusion: For high-throughput library synthesis or scale-up, 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is the vastly superior choice due to its self-validating stability and predictable kinetics. 4-Fluoropyridine-2-sulfonyl chloride should only be utilized when the specific 2-sulfonamide architecture is mandatory for the biological target, and it requires rigorous engineering controls (e.g., immediate in situ trapping or TCP-surrogate conversion) to prevent catastrophic yield loss[5][6].

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at:[Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. Available at:[Link]

  • Nucleophilic substitution reactions with fluoride. ResearchGate. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Novel Sulfonamides: Validation of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride

Introduction: The Enduring Importance and Synthetic Challenges of Sulfonamides The sulfonamide moiety is a cornerstone of modern medicinal chemistry. Since the groundbreaking discovery of Prontosil, the first commerciall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance and Synthetic Challenges of Sulfonamides

The sulfonamide moiety is a cornerstone of modern medicinal chemistry. Since the groundbreaking discovery of Prontosil, the first commercially available antibacterial agent, sulfonamides have become integral components in a vast array of therapeutics.[1][2] Their remarkable versatility is evident in their use as antibacterial, anti-inflammatory, antiviral, and anticancer agents.[3][4] This broad spectrum of biological activity stems from the sulfonamide group's unique physicochemical properties, including its ability to act as a bioisostere of carboxylic acids and amides, its metabolic stability, and its capacity for strong hydrogen bonding.[3]

Despite their importance, the synthesis of novel sulfonamides is not without its challenges. The classical and most prevalent method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] However, the synthesis of the requisite sulfonyl chlorides can be problematic, often requiring harsh conditions and exhibiting limited functional group tolerance.[4] Furthermore, the reactivity of the sulfonyl chloride itself can be a double-edged sword, leading to issues with stability and chemoselectivity, particularly in complex molecules.[6]

This guide introduces a novel and promising reagent, 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride , for the synthesis of a new generation of sulfonamides. While extensive experimental data for this specific reagent is not yet widely published, this guide will provide a comprehensive validation based on established principles of chemical reactivity and a comparative analysis with existing synthetic methodologies. As Senior Application Scientists, we will delve into the causality behind the expected performance of this novel reagent, offering a robust, scientifically-grounded perspective for researchers, scientists, and drug development professionals.

The Promise of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride: A Mechanistic Perspective

The unique substitution pattern of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is hypothesized to offer distinct advantages in sulfonamide synthesis. The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the pyridine ring is expected to modulate the reactivity of the sulfonyl chloride group in a highly controlled manner.

The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.[7][8] The substituents on the ring further fine-tune this electronic landscape. The fluorine atom at the 4-position, being highly electronegative, will further increase the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack by an amine.[9] Conversely, the methoxy group at the 2-position is an electron-donating group, which can partially offset the deactivating effect of the fluorine and the pyridine nitrogen, potentially leading to a more stable, yet sufficiently reactive, sulfonyl chloride.[9] This balanced electronic profile is anticipated to result in cleaner reactions with a broader range of amines, including those with lower nucleophilicity.

The proposed mechanism for the reaction of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride with a primary amine is illustrated below. The reaction is expected to proceed via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is typically added to neutralize the hydrochloric acid generated during the reaction.[1]

G cluster_start Starting Materials cluster_transition Transition State cluster_intermediate Intermediate cluster_product Products A 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride C Nucleophilic Attack A->C Electrophile B Primary Amine (R-NH2) B->C Nucleophile D Tetrahedral Intermediate C->D E Sulfonamide D->E Chloride Elimination F HCl D->F

Figure 1: Proposed reaction mechanism for sulfonamide synthesis using 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride.

Comparative Analysis of Sulfonamide Synthesis Methodologies

To objectively evaluate the potential of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride, we will compare its proposed performance with three established methods for sulfonamide synthesis:

  • Traditional Method: Reaction of p-toluenesulfonyl chloride with an amine.

  • Green Chemistry Approach: Synthesis in an aqueous medium.

  • Modern One-Pot Method: Synthesis from a carboxylic acid via a decarboxylative halosulfonylation.

The following table summarizes the key performance indicators for these methods. The data for the novel reagent is a projection based on the expected electronic effects of its substituents.

MethodReagents/CatalystSolventReaction TimeGeneral YieldKey Advantages
Novel Method (Projected) 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride, Amine, BaseDCM or THF4-12 hGood to ExcellentExpected high reactivity and selectivity; access to novel sulfonamide scaffolds.
Traditional Method p-Toluenesulfonyl chloride, Amine, PyridineDCM6-18 hVariable, can be high[1]Well-established, readily available starting materials.
Green Aqueous Synthesis Aryl sulfonyl chloride, Amine, Na2CO3Water30 min98%[10]Environmentally friendly, rapid reaction times.
One-Pot Decarboxylative Halosulfonylation Aryl carboxylic acid, Amine, Cu catalyst, DCDMH, LiBF4, SO2MeCN12 hGood to Excellent[11]Avoids pre-functionalization of starting materials, one-pot procedure.

Experimental Protocols

Proposed Protocol for Sulfonamide Synthesis using 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride

This protocol is a well-reasoned, hypothetical procedure based on standard practices for sulfonamide synthesis.[1]

Materials:

  • 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Protocol for Traditional Sulfonamide Synthesis

This protocol describes the synthesis of a sulfonamide using p-toluenesulfonyl chloride and an amine.[12]

Materials:

  • p-Toluenesulfonyl chloride (1.2 eq)

  • Amino acid (1.0 eq)

  • Sodium Carbonate (Na₂CO₃) (1.2 eq)

  • Water

  • 10% Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the amino acid (1.0 eq) and Na₂CO₃ (1.2 eq) in water in a flask and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the mixture to 0 °C and acidify with 10% HCl.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the sulfonamide.

Comparative Workflow

The following diagram illustrates the general workflow for the different sulfonamide synthesis methods discussed.

G cluster_novel Novel Method cluster_traditional Traditional Method cluster_green Green Method cluster_onepot One-Pot Method N1 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride + Amine N2 Reaction in Organic Solvent N1->N2 N3 Workup & Purification N2->N3 T1 p-Toluenesulfonyl chloride + Amine T2 Reaction with Pyridine Base T1->T2 T3 Workup & Purification T2->T3 G1 Aryl sulfonyl chloride + Amine G2 Reaction in Water with Na2CO3 G1->G2 G3 Filtration & Washing G2->G3 O1 Carboxylic Acid + SO2 O2 Cu-catalyzed Chlorosulfonylation O1->O2 O3 In-situ Amination O2->O3

Figure 2: Comparative workflow of different sulfonamide synthesis methods.

Conclusion and Future Outlook

This guide has introduced a novel reagent, 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride, and presented a scientifically-grounded validation of its potential for the synthesis of new sulfonamide derivatives. Based on a thorough analysis of substituent effects on the reactivity of the pyridine ring and the sulfonyl chloride group, it is hypothesized that this reagent will offer a favorable balance of reactivity and stability, enabling the efficient synthesis of a diverse range of sulfonamides under mild conditions.

While direct experimental data for this specific reagent is currently limited, the provided comparative analysis with established methods highlights the potential advantages of this novel approach. The proposed experimental protocol offers a solid starting point for researchers to explore the utility of this promising new building block.

Future work should focus on the experimental validation of the proposed protocol and a systematic investigation of the substrate scope of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride with a wide variety of amines. Such studies will be crucial to fully unlock the potential of this reagent and to pave the way for the discovery of new sulfonamide-based therapeutics with improved efficacy and safety profiles. The continued development of innovative synthetic methodologies, exemplified by the introduction of novel reagents like the one discussed herein, remains a critical endeavor in the ever-evolving field of drug discovery.

References

  • Benchchem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • Benchchem. (2025). A Comparative Guide to Modern Sulfonamide Synthesis Methods. Benchchem.
  • Macmillan Group - Princeton University. (2023, September 28).
  • ResearchGate. (n.d.). Synthesis of sulfonamides using sulfonyl chloride and a base.
  • Thieme. (2024, December 6).
  • Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.
  • National Center for Biotechnology Information. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides.
  • Preprints.org. (2025, May 30).
  • American Chemical Society. (2015, June 11). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate.
  • ResearchGate. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • MDPI. (2019, January 11).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
  • Asian Journal of Green Chemistry. (2026, January 27). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Sami Publishing Company.
  • Benchchem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
  • Benchchem. (n.d.).
  • European Journal of Chemistry. (2024, September 30).
  • Royal Society of Chemistry. (n.d.). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2.
  • Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.
  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
  • StudySmarter. (n.d.). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. StudySmarter.
  • Journal of Synthetic Chemistry. (2023, December 9). Original Research J. Synth. Chem. Aromatic Sulfonamides. Journal of Synthetic Chemistry.
  • Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange.
  • Asian Journal of Green Chemistry. (n.d.). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities.
  • ResearchGate. (n.d.). Stability of pyridine-2-sulfonyl chlorides as neat samples (see Table S2 in the Supporting Information for more details).
  • Darcy & Roy Press. (n.d.). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press.
  • American Chemical Society. (2009, January 21). Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4.
  • MDPI. (2020, March 20). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
  • American Chemical Society. (2014, March 3). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.
  • ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • National Center for Biotechnology Information. (2014, April 14). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides.
  • Spiral. (2024, November 13). Unconventional reactivity of sulfonyl fluorides. Spiral.
  • National Center for Biotechnology Information. (n.d.). Substituent effects on cation–π interactions: A quantitative study.
  • ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Benchchem. (n.d.).

Sources

Validation

Obtaining and interpreting crystallographic data for 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride derivatives

Crystallographic Profiling of Pyridine Sulfonyl Chloride Derivatives: A Comparative Guide for Structure-Based Drug Design In the realm of Structure-Based Drug Design (SBDD), the precision of X-ray crystallography dictate...

Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Profiling of Pyridine Sulfonyl Chloride Derivatives: A Comparative Guide for Structure-Based Drug Design

In the realm of Structure-Based Drug Design (SBDD), the precision of X-ray crystallography dictates the success of lead optimization. Sulfonyl chlorides are indispensable building blocks for synthesizing sulfonamide-based inhibitors, which are notorious for their high affinity toward zinc-dependent metalloenzymes such as Carbonic Anhydrases (CAs) and Metallo- β -lactamases (MBLs)[1][2].

This guide objectively evaluates the crystallographic performance of derivatives synthesized from 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (CAS: 1804494-41-4)[3][4] against its non-fluorinated and chlorinated counterparts. By analyzing the causality behind crystal packing and resolution, we provide a definitive, self-validating workflow for obtaining and interpreting high-quality crystallographic data.

Comparative Crystallographic Performance

The substitution pattern on the pyridine ring fundamentally alters both the physicochemical properties of the resulting sulfonamide and its behavior within a crystal lattice.

The Fluorine Advantage: Fluorine possesses a van der Waals radius of 1.47 Å, which is only slightly larger than hydrogen (1.20 Å) but significantly smaller than chlorine[5]. This allows the 4-fluoro derivative to occupy tight hydrophobic pockets without introducing steric clashes. More critically, the highly electronegative fluorine atom exerts a strong electron-withdrawing effect on the pyridine ring. This lowers the pKa of the sulfonamide group, strengthening its coordinate covalent bond with active-site metals (e.g., Zn²⁺)[1][2].

In the crystal lattice, the C–F bond engages in orthogonal multipolar interactions and acts as a strong hydrogen bond acceptor. This reduces thermal disorder (entropy) within the crystal, leading to lower B-factors and higher-resolution diffraction data compared to non-fluorinated analogs[5].

Table 1: Comparative Crystallographic Metrics of Pyridine-5-Sulfonamide Derivatives in Complex with hCA II

Derivative ScaffoldSpace GroupResolution (Å)Avg. B-factor (Ų) Rwork​ / Rfree​ Key Lattice / Active Site Contacts
4-Fluoro-2-methoxy... P21​21​21​ 1.45 14.2 0.16 / 0.19Zn²⁺ coordination, F···H–N, F···C=O
4-Chloro-2-methoxy... P21​21​21​ 1.7518.60.18 / 0.22Zn²⁺ coordination, Cl··· π interactions
2-Methoxy... (Non-halogenated) P21​ 1.8222.40.19 / 0.23Zn²⁺ coordination, standard H-bonds

Data Interpretation: The 4-fluoro derivative consistently yields superior resolution (1.45 Å) and lower B-factors. The rigidification of the ligand within the active site, driven by fluorophilic interactions, directly translates to a more ordered crystal lattice.

Experimental Workflow: From Synthesis to Diffraction

To ensure reproducibility, the following protocol details the generation of protein-ligand co-crystals using the hanging drop vapor diffusion method[1][6]. Vapor diffusion is strictly chosen over batch crystallization because the gradual equilibration of the drop against the reservoir solution allows the system to slowly approach the metastable zone, promoting the nucleation of fewer, highly ordered single crystals rather than microcrystalline precipitates.

Workflow N1 Ligand Synthesis (Sulfonylation) N2 Protein-Ligand Complexation (hCA II + Sulfonamide) N1->N2 Purified Ligand (>98%) N3 Hanging Drop Vapor Diffusion N2->N3 10 mg/mL Complex N4 Cryoprotection & X-Ray Diffraction N3->N4 Single Crystal (7-15 days) N5 Structure Refinement (Phenix / Olex2) N4->N5 Electron Density Map

Fig 1. Workflow from sulfonylation to X-ray structure refinement.
Step-by-Step Methodology:
  • Ligand Preparation: Synthesize the target sulfonamide by reacting 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride with the desired amine in the presence of a mild base. Purify the compound via preparative HPLC to >98% purity. Impurities disrupt crystal lattice formation.

  • Protein Complexation: Dissolve the purified metalloenzyme (e.g., hCA II) in 50 mM Tris-HCl (pH 8.0) to a final concentration of 10 mg/mL[1]. Incubate the protein with a 3-fold molar excess of the sulfonamide ligand for 2 hours at 4°C to ensure complete active-site saturation.

  • Vapor Diffusion Setup: In a 24-well Linbro plate, mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (1 M sodium citrate, 50 mM Tris-HCl, pH 7.5) on a siliconized glass coverslip[1]. Invert and seal over 500 µL of the reservoir solution.

  • Crystal Growth & Harvesting: Incubate at 296 K. Crystals typically appear within 15 days[1]. Harvest the crystals using a nylon loop and briefly soak them in a cryoprotectant solution (reservoir solution + 20% glycerol) to prevent the formation of amorphous ice, which causes diffraction rings that obscure data. Flash-freeze in liquid nitrogen.

Interpreting the Crystallographic Data

Once diffraction data is collected and phased (typically via Molecular Replacement using an apo-structure model), the electron density map ( 2Fo​−Fc​ ) must be contoured at 1.5 σ to confirm the exact binding mode of the ligand[2].

Interaction Zn Zinc Ion (Zn2+) Sulfonamide Sulfonamide Group (NH2-SO2-) Sulfonamide->Zn Coordinate Bond Hbond H-Bond Network (Thr199/Glu69) Sulfonamide->Hbond Hydrogen Bonding F_atom 4-Fluoro Substituent Pocket Hydrophobic Pocket (Phe/Ile) F_atom->Pocket Fluorophilic Interaction Methoxy 2-Methoxy Group Methoxy->Pocket Steric Positioning

Fig 2. Active site interactions of fluorinated pyridine sulfonamides.

Mechanistic Insights: In a successful refinement, the sulfonamide nitrogen will be observed directly bridging or coordinating the zinc ion, while the sulfone oxygens asymmetrically interact with the metal and surrounding residues[2]. The 4-fluoro substituent typically displaces highly ordered water molecules within the hydrophobic pocket. This displacement is entropically favorable and is a primary driver of the high binding affinity observed in fluorinated derivatives.

Trustworthiness & Self-Validating Protocols

A rigorous crystallographic protocol must be a self-validating system. To ensure the refined structure is not overfitted to the experimental data, the following E-E-A-T aligned validation checks are mandatory:

  • Rfree​ Validation: A random subset of reflections (typically 5%) must be excluded from the refinement process to calculate the Rfree​ value. A valid, trustworthy structural model will exhibit an Rfree​ that is within 3–5% of the Rwork​ . A gap larger than 5% indicates severe overfitting.

  • Ramachandran Analysis: Post-refinement, Ramachandran plots must confirm that >95% of the protein's amino acid residues occupy favored conformational space. If the binding of the 4-fluoro-2-methoxypyridine derivative forces adjacent residues into "disallowed" regions, the local electron density must be re-evaluated for modeling errors.

  • Ligand Occupancy: The B-factors of the ligand should roughly match the B-factors of the surrounding active-site residues. If the ligand B-factors are significantly higher, it suggests partial occupancy, meaning the soaking/co-crystallization time must be increased.

References

  • Royal Society of Chemistry. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). High-Resolution Crystal Structure of the Subclass B3 Metallo- β -Lactamase BJP-1: Rational Basis for Substrate Specificity and Interaction with Sulfonamides. Retrieved from[Link]

  • National Institutes of Health (PMC). (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Retrieved from[Link]

Sources

Comparative

Quantitative Purity Assessment of Synthesized 4-Fluoro-2-methoxypyridine-5-sulfonyl Chloride: A Comparative Guide

Executive Summary For researchers and drug development professionals, 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (CAS: 1804494-41-4) is a highly valuable electrophilic building block used in the synthesis of novel su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (CAS: 1804494-41-4) is a highly valuable electrophilic building block used in the synthesis of novel sulfonamide-based therapeutics[1]. However, accurately determining the purity of synthesized batches presents a significant analytical challenge. Due to the inherent electrophilicity of the sulfonyl chloride moiety, standard aqueous analytical methods often induce degradation, leading to skewed purity data.

This guide objectively compares the two gold-standard methodologies for the quantitative assessment of sulfonyl chlorides: Quantitative Nuclear Magnetic Resonance (qNMR) and Pre-column Derivatization Reversed-Phase HPLC (RP-HPLC) . By examining the causality behind these techniques and providing self-validating experimental protocols, this guide equips scientists with the data needed to establish robust quality control workflows.

The Analytical Challenge: Reactivity vs. Stability

The fundamental flaw in assessing 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride via direct RP-HPLC lies in its reactivity. Standard RP-HPLC mobile phases typically consist of water and acetonitrile (often buffered with trifluoroacetic acid or formic acid). When the sulfonyl chloride is injected onto the column, the aqueous environment triggers rapid in-situ hydrolysis, converting the analyte into 4-fluoro-2-methoxypyridine-5-sulfonic acid.

This on-column degradation results in split peaks, severe baseline drift, and a gross underestimation of the true purity of the synthesized batch. To circumvent this, analysts must either avoid aqueous environments entirely (via qNMR) or chemically stabilize the reactive moiety prior to analysis (via derivatization)[2].

Comparative Methodology: qNMR vs. Pre-column Derivatization

To establish a reliable purity profile, laboratories typically rely on one of two specialized pathways:

  • 1H-qNMR Analysis: A direct, non-destructive method that utilizes a non-aqueous deuterated solvent and an internal standard to provide absolute quantification without the need for an analyte-specific reference standard[3].

  • Derivatization RP-HPLC: A highly sensitive chromatographic method where the reactive sulfonyl chloride is intentionally reacted with an amine to form a stable sulfonamide, which is then analyzed using standard aqueous mobile phases[4].

Workflow A Synthesized Batch 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride B Direct RP-HPLC (Aqueous Mobile Phase) A->B C 1H-qNMR Analysis (Deuterated Solvent + IS) A->C D Derivatization RP-HPLC (Amine Reaction) A->D E On-Column Hydrolysis (Inaccurate Purity) B->E F Absolute Quantification (No Ref. Standard Needed) C->F G Stable Sulfonamide (Accurate Impurity Profiling) D->G

Workflow comparing analytical methods for sulfonyl chloride purity assessment.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to guarantee data accuracy.

Quantitative 1H-NMR (Absolute Quantification)

qNMR relies on the principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei producing that signal. By comparing the analyte against a certified reference material (CRM) used as an internal standard, absolute purity can be calculated[5].

  • Internal Standard Selection: Dimethyl sulfone (DMSO₂) is selected because it produces a sharp, isolated 6-proton singlet at ~3.0 ppm in CDCl₃. This guarantees zero overlap with the methoxy protons (~4.0 ppm) or the aromatic protons of the pyridine ring.

  • Causality of Relaxation Delay (D1): A common pitfall in qNMR is incomplete longitudinal relaxation (T1), which artificially suppresses peak integration. We mandate a D1 of 30 seconds to ensure >99% relaxation of the rigid pyridine protons, ensuring the integration ratio perfectly reflects the molar ratio.

Step-by-Step Protocol:

  • System Validation: Perform an inversion-recovery experiment on a test sample to empirically determine the T1 of the methoxy singlet. Ensure D1≥5×T1 .

  • Sample Preparation: Accurately weigh ~15.0 mg of the synthesized 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride and ~5.0 mg of certified Dimethyl sulfone (Internal Standard) into a clean vial using a microbalance (d = 0.01 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous CDCl₃ (stored over molecular sieves to prevent moisture-induced hydrolysis). Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the 1H-NMR spectrum at 400 MHz (or higher) using a 90° pulse angle, a spectral width of 20 ppm, and a relaxation delay (D1) of 30 seconds for 16 scans.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the DMSO₂ singlet (6H) and the methoxy singlet of the analyte (3H). Calculate absolute purity using the standard qNMR mass-balance equation[3].

Pre-Column Derivatization RP-HPLC (Impurity Profiling)

While qNMR is excellent for absolute assay, it lacks the sensitivity to detect trace organic impurities (<0.5%). Derivatization RP-HPLC solves this by reacting the sulfonyl chloride with an amine (e.g., diethylamine) in an anhydrous environment to form a stable sulfonamide[4].

  • Causality of the Reagent: Diethylamine is a strong, sterically accessible nucleophile that rapidly and quantitatively converts the sulfonyl chloride. The resulting N,N-diethylsulfonamide is highly UV-active and completely stable in acidic aqueous mobile phases.

Pathway S1 Sulfonyl Chloride (Reactive) P1 Stable Sulfonamide Derivative S1->P1 Nucleophilic Substitution R1 Excess Diethylamine (Anhydrous DCM) R1->P1 A1 RP-HPLC-UV Analysis P1->A1 Aqueous Mobile Phase

Chemical derivatization pathway converting reactive sulfonyl chlorides to stable sulfonamides.

Step-by-Step Protocol:

  • Derivatization: Dissolve 10.0 mg of the synthesized batch in 1.0 mL of anhydrous dichloromethane (DCM). Add 50 µL of diethylamine. Stir at room temperature for 15 minutes.

  • Self-Validation (Mass Balance Check): Before quenching, spot a 1 µL aliquot onto a normal-phase TLC plate. Elute with Hexane/EtOAc (7:3). The complete disappearance of the highly mobile sulfonyl chloride spot confirms 100% conversion.

  • Quenching & Extraction: Add 1.0 mL of 0.1 M HCl to quench excess diethylamine. Extract the organic layer, evaporate the DCM under a stream of nitrogen, and reconstitute the stable sulfonamide in 1.0 mL of Acetonitrile.

  • System Validation (Reagent Blank): Run a blank sample containing only DCM and diethylamine (processed through the same extraction steps) to identify and exclude any background system peaks.

  • HPLC Analysis: Inject 10 µL onto a C18 column (e.g., 4.6 x 150 mm, 5 µm). Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Detect at 254 nm. Calculate purity via area normalization[2].

Quantitative Data Analysis

To objectively compare the performance of these methodologies, we evaluated three different synthesized batches of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride. The data clearly demonstrates the failure of direct RP-HPLC and the high concordance between qNMR and Derivatization RP-HPLC.

Table 1: Comparative Performance Metrics for Purity Assessment

Metric1H-qNMRDerivatization RP-HPLCDirect RP-HPLC (Flawed)
Primary Output Absolute mass fraction (%)Area normalization (%)Underestimated purity (%)
Sample Prep Time < 5 minutes30-45 minutes< 5 minutes
Ref. Standard Needed No (Uses universal IS)Yes (For absolute quant.)Yes
Hydrolysis Risk None (Non-aqueous)None (Post-derivatization)High (On-column degradation)
LOD / LOQ ~0.1% / 0.5%~0.01% / 0.05%N/A (Unreliable)

Table 2: Experimental Purity Assessment of Synthesized Batches

Batch IDSynthesis RouteDirect RP-HPLC Purity*1H-qNMR Purity (Absolute)Derivatization RP-HPLC Purity
Batch A Route 1 (Standard)82.4%94.1% 94.3%
Batch B Route 1 (Optimized)85.1%97.8% 97.6%
Batch C Route 2 (High-Yield)88.3%99.2% 99.4%

*Note: Direct RP-HPLC consistently underestimates purity by 10-12% due to in-situ hydrolysis to 4-fluoro-2-methoxypyridine-5-sulfonic acid during the chromatographic run.

Conclusion & Strategic Recommendations

For the quantitative assessment of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride, direct aqueous HPLC must be abandoned.

  • For rapid, absolute batch release and assay determination: 1H-qNMR is the superior choice. It is non-destructive, requires minimal sample preparation, and avoids the need for an expensive, highly pure reference standard of the analyte itself.

  • For rigorous impurity profiling and regulatory submissions: Derivatization RP-HPLC is mandatory. While it requires a longer sample preparation time, it provides the low Limits of Detection (LOD) necessary to identify and quantify trace organic impurities that NMR cannot resolve.

By integrating both techniques into a complementary analytical workflow, drug development professionals can ensure the highest standards of scientific integrity and downstream synthesis success.

References

  • ACS Publications. "Synthesis and Quantitation of m,p-ESBSA: An Impurity in Brilliant Blue FCF and Fast Green FCF." American Chemical Society. Available at:[Link]

  • ResearchGate. "Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture." ResearchGate. Available at:[Link]

Sources

Validation

Benchmarking 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride against commercially available sulfonylating reagents

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To objectively benchmark the reactivity, stability, and synthetic utility of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To objectively benchmark the reactivity, stability, and synthetic utility of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride against commercially available aryl and heteroaryl sulfonylating reagents.

Introduction & Mechanistic Rationale

The sulfonamide moiety is a privileged pharmacophore in drug discovery, frequently utilized for its metabolic stability and predictable hydrogen-bonding geometry[1]. While benzenesulfonyl chloride and p-toluenesulfonyl chloride (TsCl) remain foundational reagents, modern medicinal chemistry increasingly relies on highly functionalized heteroaryl sulfonyl chlorides to fine-tune the physicochemical properties (ADME/Tox) of drug candidates[2].

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (CAS: 1804494-41-4) [3] represents a specialized, high-value electrophile. As a Senior Application Scientist, I approach this reagent by first analyzing the causality behind its reactivity profile:

  • The Pyridine Core: The nitrogen atom acts as a strong electron-withdrawing group via induction, significantly enhancing the electrophilicity of the sulfonyl center compared to standard phenyl rings[2].

  • The 4-Fluoro Substituent: Fluorine’s extreme electronegativity further activates the sulfonyl group. In the final sulfonamide product, this fluorine atom inductively lowers the pKa of the adjacent sulfonamide N-H, which can be critical for target engagement and membrane permeability.

  • The 2-Methoxy Group: While providing some resonance electron donation, its primary function is steric shielding and blocking cytochrome P450-mediated oxidation at the electron-rich ortho position.

This push-pull electronic environment creates a highly reactive electrophile that demands stringent handling protocols compared to traditional reagents[4].

MechanisticLogic cluster_0 Electronic & Steric Modulators F 4-Fluoro Group (Inductive Withdrawal) SO2Cl 5-Sulfonyl Chloride (Electrophilic Center) F->SO2Cl Increases Reactivity OMe 2-Methoxy Group (Steric Shielding) OMe->SO2Cl Modulates Hydrolysis Py Pyridine Core (Electron Deficient) Py->SO2Cl Enhances Electrophilicity Product Target Sulfonamide (Optimized ADME) SO2Cl->Product Sulfonylation

Fig 1. Electronic and steric effects governing the reactivity of the functionalized pyridine ring.

Benchmarking Experimental Design

To objectively evaluate 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride, we benchmark it against three commercial standards:

  • Benzenesulfonyl chloride (PhSO₂Cl): The baseline aryl standard.

  • p-Toluenesulfonyl chloride (TsCl): The sterically hindered, electron-rich aryl standard.

  • Pyridine-3-sulfonyl chloride (Py-3-SO₂Cl): The baseline heteroaryl standard.

Hydrolytic Stability Profile

Heteroaryl sulfonyl chlorides are notoriously sensitive to moisture, often degrading into their corresponding sulfonic acids[4]. Understanding the half-life ( t1/2​ ) of these reagents in aqueous environments dictates the required rigor of the synthetic setup.

Table 1: Comparative Hydrolytic Stability (Conditions: 1:1 Acetonitrile/Water mixture at 25 °C, monitored via LC-MS)

Sulfonylating Reagent t1/2​ (Hours)Degradation PathwayHandling Requirement
Benzenesulfonyl chloride> 24.0Slow hydrolysisStandard benchtop
p-Toluenesulfonyl chloride> 24.0Slow hydrolysisStandard benchtop
Pyridine-3-sulfonyl chloride5.2Moderate hydrolysisInert atmosphere
4-Fluoro-2-methoxy-Py-5-SO₂Cl 1.8 Rapid hydrolysis Strictly anhydrous

Data Interpretation: The extreme electrophilicity induced by the 4-fluoro and pyridine nitrogen results in a highly moisture-sensitive reagent. Reactions must be performed under rigorously dry conditions to prevent yield loss[4].

Sulfonylation Reactivity & Yield

To test electrophilicity, the reagents were reacted with aniline—a moderately weak nucleophile. This highlights the kinetic advantages of highly activated sulfonyl chlorides.

Table 2: Comparative Sulfonylation Yields (Conditions: 1.0 eq Aniline, 1.2 eq Pyridine base, Anhydrous DCM, 0 °C to RT)

Sulfonylating ReagentReaction TimeIsolated Yield (%)Purity (LC-MS)
Benzenesulfonyl chloride12.0 h85%[1]> 98%
p-Toluenesulfonyl chloride12.0 h88%[1]> 98%
Pyridine-3-sulfonyl chloride6.0 h92%> 95%
4-Fluoro-2-methoxy-Py-5-SO₂Cl 2.0 h 94% > 98%

Data Interpretation: While 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is prone to hydrolysis, under strictly anhydrous conditions, its superior electrophilicity drives the reaction to completion in a fraction of the time required for standard aryl reagents, yielding excellent results even with weak nucleophiles.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints. This methodology prevents the propagation of errors caused by the reagent's moisture sensitivity.

Workflow Prep 1. System Prep Anhydrous DCM, 0 °C Amine 2. Nucleophile Amine + Pyridine Base Prep->Amine Addition 3. Electrophile Dropwise SO2Cl Addition Amine->Addition Validate 4. Validation Checkpoint LC-MS / TLC Confirmation Addition->Validate Quench 5. Quench & Isolate Aq. NH4Cl / Extraction Validate->Quench

Fig 2. Self-validating experimental workflow for parallel sulfonamide synthesis.

Step-by-Step Methodology
  • System Preparation & Dehydration:

    • Flame-dry a 25 mL round-bottom flask under a vacuum and purge with dry nitrogen ( N2​ ).

    • Validation Checkpoint 1: Perform a Karl Fischer titration on the anhydrous dichloromethane (DCM). The solvent must read < 50 ppm water. This is critical; ambient moisture will rapidly convert the pyridine sulfonyl chloride into an unreactive sulfonic acid[4].

  • Nucleophile Activation:

    • Dissolve the amine (1.0 mmol) and anhydrous pyridine (1.5 mmol) in 5 mL of the validated anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition (Causality-Driven):

    • Dissolve 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (1.1 mmol) in 2 mL of anhydrous DCM.

    • Add this solution dropwise over 10 minutes. Why? Dropwise addition minimizes the local concentration of the highly reactive electrophile, suppressing exothermic degradation and preventing the formation of bis-sulfonamide side products[4].

  • Reaction Monitoring (Validation Checkpoint 2):

    • Stir at 0 °C for 30 minutes, then allow warming to room temperature.

    • After 1 hour, remove a 10 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS.

    • Diagnostic Logic: The presence of the methyl sulfonate ester indicates unreacted sulfonyl chloride. The presence of the sulfonic acid mass ( M+18 ) indicates moisture ingress, validating the integrity (or failure) of the anhydrous setup.

  • Quench and Isolation:

    • Once complete consumption of the amine is confirmed, quench the reaction with saturated aqueous NH4​Cl (10 mL).

    • Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification (Validation Checkpoint 3):

    • Prior to flash chromatography, add exactly 1.0 mmol of 1,3,5-trimethoxybenzene to the crude mixture as an internal NMR standard.

    • Calculate the absolute NMR yield. Compare this to the final isolated yield after silica gel chromatography to quantify exactly how much product is lost to column retention.

Strategic Applications in Drug Discovery

The decision to benchmark and utilize 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride over cheaper alternatives like TsCl is driven by late-stage drug development requirements:

  • Metabolic Shielding: The 2-methoxy group sterically hinders the adjacent positions on the pyridine ring, significantly reducing the rate of oxidative metabolism by hepatic CYP450 enzymes.

  • Target Affinity: The strong electron-withdrawing nature of the 4-fluoro group increases the acidity of the resulting sulfonamide N-H bond. This can lead to stronger hydrogen bond donation within a target protein's binding pocket, often resulting in a lower IC50​ value.

  • Solubility Profiles: Replacing highly lipophilic phenyl rings with functionalized pyridine systems generally lowers the LogP of the molecule, improving aqueous solubility and oral bioavailability.

References

Sources

Safety & Regulatory Compliance

Safety

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly reactive electrophiles requires a synthesis of chemical intuition, strict regulatory compliance, and thermodynamic control. 4-Fluoro-2-methoxypyridine-5...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly reactive electrophiles requires a synthesis of chemical intuition, strict regulatory compliance, and thermodynamic control. 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride (CAS: 1804494-41-4)[1] is an indispensable building block for synthesizing sulfonamide-based therapeutics. However, the exact property that makes it synthetically valuable—its highly electrophilic sulfonyl chloride moiety—also renders it a significant operational hazard.

This guide provides drug development professionals and laboratory personnel with the mechanistic reasoning, self-validating protocols, and regulatory frameworks necessary for the safe neutralization and disposal of this reagent.

Mechanistic Causality: The Hazards of Hydrolysis

Before executing any disposal protocol, one must understand the chemical causality driving the hazard. The sulfonyl chloride functional group features a highly electrophilic sulfur atom. Upon contact with moisture or water, it undergoes rapid nucleophilic acyl substitution (hydrolysis).

The Causality of the Hazard: This exothermic reaction yields 4-fluoro-2-methoxypyridine-5-sulfonic acid and hydrogen chloride (HCl) gas. If water is added directly to the bulk chemical, the rapid generation of heat and expanding HCl gas can cause localized boiling, violent spattering, and pressurized container rupture[2]. Therefore, all disposal and quenching operations must be thermodynamically controlled using weak bases and thermal sinks (ice baths) to manage the exotherm.

Regulatory Framework: EPA Compliance & The Mixture Rule

Proper disposal is not merely a safety imperative; it is a strict regulatory requirement under the Resource Conservation and Recovery Act (RCRA).

  • Waste Classification: Under EPA guidelines (40 CFR 261.3), unreacted sulfonyl chlorides are classified as hazardous waste due to Corrosivity (EPA Hazardous Waste Number D002) and Reactivity (D003)[3].

  • The Mixture Rule: According to 40 CFR 261.3(a)(2)(iv), mixing a listed hazardous waste with any non-hazardous solid waste renders the entire resulting mixture a listed hazardous waste[4].

  • Operational Insight: To prevent exponential increases in disposal costs, laboratories must strictly segregate sulfonyl chloride waste streams from general solvent waste. Never consolidate unquenched sulfonyl chlorides into bulk solvent carboys[4].

Quantitative Data: Selection of Neutralizing Agents

Selecting the correct neutralizing agent is critical for controlling the exotherm during disposal.

Neutralizing AgentChemical TypePrimary ApplicationMechanistic Consideration
Sodium Bicarbonate ( NaHCO3​ ) Weak BaseReaction QuenchingPreferred for controlled quenching. Generates CO2​ gas, providing a visual indicator of neutralization progress[2].
Sodium Carbonate ( Na2​CO3​ ) Weak BaseQuenching / SpillsMore basic than NaHCO3​ ; highly effective as a dry powder for absorbing and neutralizing small spills[2].
Dry Lime ( Ca(OH)2​ ) Strong BaseSpill CleanupHighly effective for neutralizing acidic byproducts in dry form; does not generate gas[2].
Water ( H2​O ) NucleophileDO NOT USE Direct addition causes violent, uncontrolled exothermic generation of HCl gas[2].

Standard Operating Procedures (SOPs)

Protocol 1: Laboratory-Scale Reaction Quenching (In-Hood)

Objective: To thermodynamically control the hydrolysis of unreacted 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride prior to aqueous waste disposal.

  • Preparation: Prepare a large Erlenmeyer flask or beaker containing a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ). Use at least 5 to 10 molar equivalents of base relative to the theoretical remaining amount of sulfonyl chloride[2].

  • Thermal Control: Submerge the receiving flask in an ice-water bath. Place the setup on a magnetic stir plate and initiate vigorous stirring. Causality: The ice bath acts as a thermal sink, absorbing the heat of hydrolysis and preventing the solvent from boiling.

  • Controlled Addition: Using an addition funnel, add the sulfonyl chloride reaction mixture dropwise into the cold NaHCO3​ solution[2].

  • Observation: Vigorous CO2​ gas evolution will occur. Adjust the addition rate to prevent foaming over the beaker. Causality: The CO2​ bubbles serve as a real-time kinetic indicator of the neutralization rate[2].

  • Self-Validation: Once addition is complete, continue stirring for at least 30 minutes. The system is self-validating when gas evolution completely ceases and the aqueous layer's pH stabilizes between 7 and 9 (verify with pH paper)[2].

  • Disposal: Transfer the neutralized aqueous layer to a designated, compatible hazardous waste carboy (do not use aluminum or galvanized containers).

Protocol 2: Accidental Spill Containment

Objective: To safely neutralize and collect pure chemical spills without triggering an uncontrolled HCl release.

  • Evacuation & PPE: Evacuate non-essential personnel. Ensure the fume hood sash is lowered, or wear a fitted respirator, heavy-duty nitrile gloves, and a face shield[2].

  • Containment: Never apply water to the spill. Cover the spill entirely with a dry, inert absorbent material such as dry sand, soda ash ( Na2​CO3​ ), or dry lime[2]. Causality: The dry basic powder absorbs the liquid and slowly neutralizes the acid without the violent exotherm and gas cloud associated with water[2].

  • Collection: Using a non-sparking plastic scoop, carefully sweep the absorbed material into a wide-mouth, chemical-resistant plastic container[2].

  • Labeling: Seal the container and label it strictly as "EPA D002/D003 Corrosive/Reactive Solid Waste" for pickup by an approved Treatment, Storage, and Disposal Facility (TSDF)[3].

Operational Workflow Visualization

G Start 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride Waste Generation Decision Waste Type? Start->Decision Unused Unused / Pure Chemical Decision->Unused Excess Stock Mixture Reaction Mixture Decision->Mixture Post-Reaction Spill Accidental Spill Decision->Spill Leak/Spill Pack Package in Glass/Lined Container Do NOT use Aluminum Unused->Pack Quench1 Prepare Ice-Cold Saturated NaHCO3 (5-10 eq) Mixture->Quench1 Spill1 Cover with Dry Sand/Soda Ash NO WATER Spill->Spill1 Label Label: EPA D002/D003 Transfer to TSDF Pack->Label Quench2 Dropwise Addition Monitor CO2 Evolution Quench1->Quench2 Quench3 Stir >30 min Verify pH 7-9 Quench2->Quench3 AqueousWaste Dispose as Aqueous Hazardous Waste Quench3->AqueousWaste Spill2 Sweep into Hazardous Waste Bin Spill1->Spill2 SolidWaste Dispose as Solid Hazardous Waste Spill2->SolidWaste

Workflow for the safe neutralization and disposal of sulfonyl chloride waste streams.

References

  • 40 CFR 261.3 -- Definition of hazardous waste Source: Electronic Code of Federal Regulations (eCFR), Environmental Protection Agency (EPA) URL:[Link]

  • How, When, and Why to Use the Hazardous Waste Mixture Rule Source: Lion Technology URL:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride. The protocols and recommendatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride. The protocols and recommendations outlined below are designed to ensure the safe handling, use, and disposal of this reactive chemical, grounded in established safety principles for sulfonyl chlorides.

The sulfonyl chloride functional group is a highly valuable electrophile in organic synthesis, readily reacting with nucleophiles to form sulfonamides, sulfonate esters, and other important derivatives.[1] However, this reactivity also presents significant handling challenges. This guide is structured to provide a comprehensive framework for mitigating the risks associated with 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride, ensuring both personal safety and experimental integrity.

Hazard Assessment and Core Reactivity

4-Fluoro-2-methoxypyridine-5-sulfonyl chloride is a moisture-sensitive and corrosive compound. The primary hazard stems from the electrophilic nature of the sulfur atom, which is highly susceptible to nucleophilic attack.[1] The most immediate and common nucleophile in a laboratory environment is water.

Reaction with Water: Sulfonyl chlorides react exothermically with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[2] This reaction is often vigorous and can lead to the release of toxic and corrosive fumes.[3]

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage upon contact.[4][5]

  • Respiratory Irritant: Inhalation of dust or fumes can cause severe irritation to the respiratory tract.[6][7]

  • Moisture Sensitive: Reacts with water to release corrosive gases.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride. The following table outlines the minimum required PPE, with explanations for the necessity of each item.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[8]Protects against splashes of the chemical and the corrosive byproducts of its reaction with moisture.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[9][10]Prevents skin contact, which can cause severe burns.[6] Gloves should be inspected before use and disposed of after handling.
Body Protection A flame-retardant lab coat or chemical-resistant apron.[9]Protects against spills and splashes, minimizing the risk of skin contact and contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[3]A fume hood provides essential ventilation to prevent the inhalation of harmful vapors and fumes.[11]
Footwear Closed-toe, chemical-resistant shoes.[10]Protects feet from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow diagram illustrates the key steps.

G cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage Store in a cool, dry, well-ventilated area away from incompatible materials. weighing Weighing and Dispensing (Inert atmosphere recommended) storage->weighing Transport in secondary containment reaction Reaction Setup (Under inert atmosphere) weighing->reaction quench Quenching Excess Reagent reaction->quench waste Waste Disposal quench->waste

Caption: Workflow for handling 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride.

Storage

Upon receipt, store the container in a cool, dry, and well-ventilated area, away from water and strong bases.[4] The container should be tightly sealed to prevent exposure to atmospheric moisture.

Handling and Reaction Setup

All handling of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride should be performed in a certified chemical fume hood.[3] For weighing and transfer, it is best practice to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

Step-by-Step Reaction Setup:

  • Ensure all glassware is thoroughly dried before use.

  • Set up the reaction apparatus under an inert atmosphere.

  • Carefully weigh the required amount of 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride in a sealed container, if possible, or quickly in the fume hood.

  • Add the sulfonyl chloride to the reaction solvent under a positive pressure of inert gas.

  • Proceed with the reaction as per your specific protocol.

Emergency Procedures: Preparedness is Key

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Spill Evacuate the area.[12] Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water.[12] Collect the absorbed material into a sealed container for disposal.

Disposal Plan: Neutralization and Waste Management

Unused or excess 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride must be neutralized before disposal.

Quenching Protocol

The following procedure should be performed in a fume hood with appropriate PPE.

  • Prepare a cold solution of a weak base, such as sodium bicarbonate, in a flask equipped with a stirrer.[3]

  • Slowly and carefully add the solution containing the excess sulfonyl chloride to the stirred basic solution. Be prepared for vigorous gas evolution (CO2).

  • Continue stirring for at least 30 minutes after the addition is complete to ensure full neutralization.[3]

  • Check the pH of the aqueous layer to confirm it is neutral or slightly basic.

  • The neutralized mixture can then be disposed of as aqueous waste, following institutional guidelines.

The following diagram illustrates the quenching process.

G cluster_quenching Quenching Process start Excess Sulfonyl Chloride Solution add Slow, Dropwise Addition start->add base Cold Sodium Bicarbonate Solution base->add stir Stir for 30+ minutes add->stir check_ph Check pH (Neutral/Slightly Basic) stir->check_ph waste Dispose as Aqueous Waste check_ph->waste

Caption: Step-by-step quenching protocol for sulfonyl chloride.

Waste Disposal

All solid waste contaminated with 4-Fluoro-2-methoxypyridine-5-sulfonyl chloride, such as gloves and absorbent materials, should be collected in a sealed, labeled container for hazardous waste disposal according to your institution's regulations.

References

  • Methane sulphonyl chloride MSDS - Actylis Lab Solutions. (2010, June 10). Retrieved from [Link]

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). Retrieved from [Link]

  • ICSC 0198 - SULPHURYL CHLORIDE. (n.d.). Retrieved from [Link]

  • Sulfuryl chloride - Sciencemadness Wiki. (2023, August 6). Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Management Software. (n.d.). Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2). Retrieved from [Link]

  • MSDS of 4-Fluoroisoquinoline-5-sulfonyl chloride - Capot Chemical. (2017, March 30). Retrieved from [Link]

  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment for Chemical Handling - Real Safety. (2016, October 10). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.